(4-Fluoro-benzyl)-methylamine HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGVSDDHGBOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506984 | |
| Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-20-1 | |
| Record name | Benzenemethanamine, 4-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism & Pharmacology of (4-Fluoro-benzyl)-methylamine HCl
This guide provides an in-depth technical analysis of (4-Fluoro-benzyl)-methylamine HCl , a critical pharmacophore and chemical probe in neuropharmacology.[1][2] It is structured to serve researchers requiring precise mechanistic data, experimental protocols, and structure-activity relationship (SAR) insights.[2][3]
Executive Technical Summary
This compound is a fluorinated secondary amine primarily utilized as a selective substrate probe for Monoamine Oxidase B (MAO-B) and a privileged scaffold in the synthesis of neuroactive therapeutics (e.g., safinamide analogues, calcium channel blockers).[1]
Unlike simple benzylamine, the addition of the 4-fluoro substituent blocks metabolic clearance via para-hydroxylation, forcing metabolism almost exclusively through oxidative deamination.[3] This property makes it an invaluable tool for isolating and measuring MAO-B catalytic activity in complex biological matrices.[1][2][3] Furthermore, its structural homology to trace amines suggests putative activity at Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3]
Chemical Identity & Physicochemical Profile
Understanding the physicochemical baseline is prerequisite to interpreting its biological behavior.[1][2][3] The fluorine atom introduces high electronegativity without significantly altering steric bulk compared to a hydroxyl group, modulating the pKa and lipophilicity.[2][3]
| Property | Value | Technical Significance |
| IUPAC Name | N-(4-Fluorophenyl)methyl-N-methylamine hydrochloride | Standard nomenclature.[1][2] |
| Molecular Formula | C₈H₁₀FN[1][2][3][4] · HCl | Salt form ensures water solubility for biological assays.[1][2][3] |
| Molecular Weight | 175.63 g/mol | Low MW facilitates blood-brain barrier (BBB) penetration.[1][2][3] |
| pKa (Predicted) | ~9.71 | Predominantly protonated (cationic) at physiological pH (7.4), mimicking dopamine.[1][2][3] |
| LogP | ~1.5 - 1.8 | Moderate lipophilicity; optimized for CNS entry and hydrophobic pocket binding.[1][2][3] |
| H-Bond Donors/Acceptors | 1 / 1 | Critical for anchoring to the Asp294 residue in the MAO-B active site.[1][2] |
Mechanism of Action (MoA)
The biological activity of (4-Fluoro-benzyl)-methylamine is defined by its interaction with the flavin-dependent enzyme Monoamine Oxidase B (MAO-B) .[1][2]
Primary Mechanism: Selective MAO-B Substrate & Competitive Binding
The compound acts as a high-affinity substrate for MAO-B. Its mechanism can be divided into binding kinetics and catalytic turnover .[1][2][3]
-
Active Site Entry: The molecule enters the hydrophobic substrate cavity of MAO-B.[1][2][3] The "entrance loop" (residues 99–112) of MAO-B is tighter than MAO-A, favoring smaller, hydrophobic substrates like benzylamines over bulky serotonin derivatives.
-
Binding Orientation:
-
The aromatic ring engages in
- stacking interactions with Tyr398 and Tyr435 in the "aromatic cage."[1][2][3] -
The 4-Fluoro substituent occupies a hydrophobic pocket, increasing binding affinity relative to unsubstituted benzylamine due to the fluorine effect (hydrophobic/electrostatic complementarity).[2][3]
-
The protonated amine forms a salt bridge with a water molecule bridging to the flavin cofactor or directly interacting with the electrostatic field of the active site.[2][3]
-
-
Oxidative Deamination (Catalysis):
-
The amine is oxidized to an imine intermediate via single-electron transfer (SET) or a polar nucleophilic mechanism involving the FAD cofactor.[1][2][3]
-
Hydrolysis of the imine yields 4-fluorobenzaldehyde and methylamine .[1][2][3]
-
Hydrogen Peroxide (
) is generated as a byproduct, which is the basis for fluorometric detection assays (Amplex Red).[1][2][3]
-
The "Fluorine Blockade" Effect
In non-fluorinated benzylamines, liver microsomes (CYP450 enzymes) often hydroxylate the para-position.[1][2][3] The C-F bond is metabolically robust (bond energy ~116 kcal/mol), preventing this peripheral metabolism.[1][2][3] This ensures that the disappearance of the parent compound is almost exclusively due to MAO-B activity, validating its use as a specific probe.[2][3]
Putative Secondary Target: TAAR1 Agonism
Structurally, the compound resembles endogenous trace amines (e.g., phenethylamine).[1][2][3] While less characterized than its MAO activity, secondary benzylamines often act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) that modulates dopaminergic firing.[1][3]
Visualization: Metabolic & Signaling Pathways
The following diagram illustrates the divergent metabolic fate of the compound compared to non-fluorinated analogues and its interaction logic.
Figure 1: Mechanism of metabolic stability and MAO-B specific deamination.[1][2][3] The 4-F group blocks CYP450 hydroxylation, funneling the molecule through the MAO-B pathway.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Context: Standard procedure to generate high-purity HCl salt for biological testing.[1][2]
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (cat.), Dichloromethane (DCM).[1][2][3]
-
Procedure:
-
Dissolve 4-fluorobenzaldehyde in DCM under
atmosphere. -
Add Methylamine solution and stir for 30 min to form the imine (schiff base).[1][2][3]
-
Add STAB portion-wise at 0°C. Warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add saturated
.[1][2][3] Extract with DCM (3x).[1][2][3] -
Purification: Wash organics with brine, dry over
, and concentrate.[2][3] -
Salt Formation: Dissolve oil in
, add 2M HCl in ether dropwise.[1][2][3] Filter the white precipitate.[1][2][3]
-
-
Validation:
H NMR (DMSO- ) should show doublet for benzylic and singlet for .[1][2][3]
Protocol B: MAO-B Activity Assay (Amplex Red)
Context: Measuring the compound's turnover rate or using it as a competitive inhibitor against a standard substrate.[1]
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4.
-
Enzyme: Recombinant Human MAO-B (1 U/mL stock).
-
Reagents: Amplex Red (50 µM final), Horseradish Peroxidase (HRP, 1 U/mL), (4-Fluoro-benzyl)-methylamine (variable conc. 0.1 µM – 100 µM).[1][2][3]
-
Workflow:
-
Data Analysis:
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This molecule serves as a "privileged fragment."[1][2][3] The 4-fluorobenzyl motif is a recurring pharmacophore in approved drugs due to its ability to improve metabolic half-life.[1][2][3]
-
Example: Safinamide (Parkinson's disease) contains a fluorobenzyl ether tail that occupies the same hydrophobic pocket in MAO-B.[1][2][3]
-
Strategy: Researchers link this amine to heterocyclic cores (e.g., coumarins, chalcones) to convert the substrate (weak binder) into a reversible inhibitor (nanomolar binder).[1][2][3]
PET Imaging Precursor
The structure is amenable to
References
-
Substrate Specificity of MAO-B: Binda, C., et al. (2004).[1][2][3][5] Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders.[2][3][5][6] Nature Structural & Molecular Biology, 11, 218–224. [3]
-
Fluorine Effect in Medicinal Chemistry: Purser, S., et al. (2008).[1][2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
MAO-B Inhibition by Fluorinated Derivatives: Danzin, C., et al. (1989).[1][2][3] Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro.[1][2][7][8] Biochemical and Biophysical Research Communications, 160(2), 540-544.
-
Amplex Red Assay Methodology: Zhou, W., & Panchuk-Voloshina, N. (1997).[1][2][3] A one-step fluorometric method for the continuous measurement of monoamine oxidase activity.[1][2][3] Analytical Biochemistry, 253(2), 169-174.
-
Chemical Properties & Safety Data: PubChem Compound Summary for CID 12689752: this compound. [1][2][3]
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- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H11ClFN | CID 12689752 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (4-Fluoro-benzyl)-methylamine HCl
This guide provides a comprehensive technical overview of the solubility characteristics of (4-Fluoro-benzyl)-methylamine hydrochloride (CAS RN: 459-20-1). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to inform formulation, process development, and analytical method design. This document moves beyond a simple data sheet to explore the underlying chemical principles governing solubility and provides actionable experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For (4-Fluoro-benzyl)-methylamine HCl, a substituted benzylamine derivative, understanding its solubility profile is paramount for several reasons:
-
Bioavailability: The therapeutic efficacy of an orally administered drug is often dictated by its ability to dissolve in the gastrointestinal tract before absorption can occur.
-
Formulation Design: Knowledge of solubility in various solvent systems is essential for developing stable and effective dosage forms, whether they be oral solutions, parenteral formulations, or solid dosage forms.
-
Process Chemistry: During synthesis and purification, solubility data guides the choice of solvents for reaction, crystallization, and isolation, directly impacting yield and purity.[1]
-
Analytical Method Development: The selection of appropriate diluents for analytical techniques such as HPLC and UV-spectroscopy is dependent on the compound's solubility.
This compound, as the hydrochloride salt of a secondary amine, is anticipated to exhibit significantly enhanced aqueous solubility compared to its free base form, (4-Fluoro-benzyl)-methylamine.[2][3] The protonation of the amine nitrogen by hydrochloric acid introduces a positive charge, increasing the molecule's polarity and its ability to interact favorably with polar solvents like water.[4][5]
Physicochemical Properties and Predicted Solubility Profile
While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior based on its structural attributes and the known properties of similar compounds.
| Property | Value/Prediction | Source/Justification |
| Chemical Name | (4-Fluoro-benzyl)-methylamine hydrochloride | [6] |
| CAS Number | 459-20-1 | [6][7] |
| Molecular Formula | C8H11ClFN | [6][7] |
| Molecular Weight | 175.63 g/mol | [7] |
| Predicted Aqueous Solubility | High | As an amine hydrochloride salt, it is expected to be readily soluble in water.[8][9] The presence of the polar C-F bond may further influence this. |
| Predicted Organic Solvent Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in non-polar solvents (e.g., hexane, toluene). | The ionic nature of the salt favors interaction with polar solvents. Benzylamine hydrochloride is soluble in solvents like chloroform, dichloromethane, and acetone.[10] |
The introduction of a fluorine atom to the benzyl ring is a key structural feature. Fluorine is the most electronegative element and its presence can modulate a molecule's physicochemical properties in several ways:[11]
-
Electronic Effects: The electron-withdrawing nature of fluorine can lower the pKa of the parent amine, which in turn can influence the solubility of the salt form.[12]
-
Lipophilicity: While often considered a bioisostere for a hydrogen atom, fluorine can increase lipophilicity, which might slightly counteract the solubility enhancement of the salt formation.[11]
-
Crystal Lattice Energy: The fluorine atom can participate in unique intermolecular interactions, potentially affecting the crystal lattice energy of the solid salt and, consequently, its solubility.
Given these competing factors, experimental determination of solubility is essential for accurate characterization.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, isopropanol, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Workflow for Solubility Determination
The logical flow of the experimental protocol is depicted below.
Caption: Experimental workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare all necessary aqueous and organic solvent systems. For buffered solutions, verify the pH after preparation.
-
Sample Preparation: To a series of vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A time-point study can be conducted to validate the equilibration period.
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent erroneously high results.
-
-
Analysis by HPLC-UV:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or water).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Accurately dilute the filtered sample solutions to fall within the concentration range of the calibration curve.
-
Inject the standards and diluted samples onto the HPLC system. A reverse-phase C18 column is typically suitable for this type of compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
Interpreting the Data and Further Considerations
The solubility data obtained from the above protocol will provide a clear picture of how this compound behaves in different environments.
-
pH-Solubility Profile: By determining solubility in buffers of varying pH, a pH-solubility profile can be constructed. This is particularly important for predicting behavior in the variable pH environment of the gastrointestinal tract. The relationship between pH, pKa, and the solubility of an amine salt can be visualized as follows:
Caption: pH-dependent equilibrium of an amine salt and its impact on solubility.
-
Solvent Effects: High solubility in polar protic solvents like water and alcohols, and lower solubility in non-polar aprotic solvents, will confirm the ionic nature of the compound. This information is crucial for selecting solvents for purification and formulation.
-
Temperature Dependence: Conducting the solubility determination at different temperatures (e.g., 4 °C, 25 °C, 37 °C) will reveal the thermodynamic nature of the dissolution process. For most salts, solubility increases with temperature.
Conclusion
References
- McLaughlin, J.C. Experiment 27 - Amines and Amides.
- Solubility of Things. N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride | Solubility of Things.
- ChemicalBook. (4-FLUORO-BENZYL)-METHYL-AMINE | 405-66-3.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
- Thermo Fisher Scientific. Benzylamine hydrochloride, 99% 100 g.
- Merced College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Moorpark College. Experiment 13 – Properties of Amines and Amides.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ChemicalBook. This compound | 459-20-1.
- Reddit. Amine workup.
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- Guidechem. Benzylamine hydrochloride 3287-99-8.
- Santa Cruz Biotechnology. This compound | CAS 459-20-1.
- National Center for Biotechnology Information. Importance of Fluorine in Benzazole Compounds.
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Technical Guide: Spectroscopic Profiling of (4-Fluoro-benzyl)-methylamine HCl
This guide outlines the spectroscopic characterization of (4-Fluoro-benzyl)-methylamine Hydrochloride (CAS: 459-20-1), a critical intermediate in the synthesis of fluorinated pharmaceuticals. The analysis synthesizes experimental precedents with theoretical coupling constants typical of para-fluorinated aromatic systems.
Introduction & Chemical Profile
(4-Fluoro-benzyl)-methylamine HCl is a secondary amine salt frequently employed as a pharmacophore building block. The introduction of the fluorine atom at the para position of the benzyl ring imparts metabolic stability and alters the electronic distribution, which is distinctly observable via NMR spectroscopy due to heteronuclear spin-spin coupling (
Compound Identity
| Property | Detail |
| IUPAC Name | 1-(4-Fluorophenyl)-N-methylmethanamine hydrochloride |
| CAS Number | 459-20-1 |
| Molecular Formula | |
| Molecular Weight | 175.63 g/mol (Salt); 139.17 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
Synthesis & Preparation Workflow
To ensure the integrity of the spectroscopic data, the sample history must be understood. The industrial standard preparation involves the reductive amination of 4-fluorobenzaldehyde.
Validated Synthetic Pathway
-
Condensation: Reaction of 4-fluorobenzaldehyde with methylamine to form the imine (Schiff base).
-
Reduction: Treatment with sodium borohydride (
) or catalytic hydrogenation ( ) to yield the secondary amine. -
Salt Formation: Precipitation with anhydrous HCl in diethyl ether or dioxane to isolate the hydrochloride salt.
Figure 1: Reductive amination pathway for the synthesis of the target hydrochloride salt.
Spectroscopic Analysis (Core Data)
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of this compound is dominated by the Spin-Spin Coupling of the fluorine atom (
H NMR (Proton NMR)
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| NH | 9.20 - 9.60 | Broad Singlet | 2H | - | Ammonium protons (Exchangeable) |
| Ar-H (2,6) | 7.55 - 7.65 | dd (Doublet of Doublets) | 2H | Ortho to alkyl, Meta to F | |
| Ar-H (3,5) | 7.20 - 7.30 | t (Apparent Triplet) | 2H | Ortho to F (Shielded) | |
| CH | 4.05 - 4.15 | Singlet (or broad s) | 2H | - | Benzylic Methylene |
| CH | 2.55 - 2.60 | Singlet | 3H | - | N-Methyl group |
Expert Insight: The aromatic region displays an AA'XX' (or AA'BB') symmetry. The protons ortho to the fluorine (positions 3,5) appear as apparent triplets due to the similar magnitude of the ortho-proton coupling (
C NMR (Carbon NMR)
Solvent: DMSO-d
| Carbon | Shift ( | Splitting Pattern | Coupling Constant ( |
| C-4 (Ar-F) | 162.5 | Doublet ( | |
| C-1 (Ar-C) | 129.0 | Doublet ( | |
| C-2,6 | 132.5 | Doublet ( | |
| C-3,5 | 115.8 | Doublet ( | |
| CH | 51.5 | Singlet | - |
| CH | 32.5 | Singlet | - |
F NMR
-
Shift:
-112 to -116 ppm (relative to CFCl ). -
Pattern: Multiplet (tt) due to coupling with H-3,5 and H-2,6.
Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the salt form from the free base, primarily through the ammonium bands.
-
2400 – 3000 cm
: Broad, strong absorption characteristic of the N-H stretching in amine salts ( ). Overlaps with C-H stretches. -
1220 – 1250 cm
: Strong C-F stretching vibration (Aryl-F). -
1500 & 1600 cm
: Aromatic ring skeletal vibrations. -
820 – 840 cm
: C-H out-of-plane bending (para-substituted benzene).
Mass Spectrometry (MS)
Method: EI (70 eV) or ESI+ Note: In MS, the HCl salt dissociates; the spectrum reflects the cationic free base or its fragments.
-
Molecular Ion (M
): 139 (Weak in EI, Strong [M+H] 140 in ESI). -
Base Peak:
44 ( ). -
Tropylium Ion:
109 ( ).
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
Quality Control & Impurity Profiling
To ensure "Trustworthiness" in application, researchers must screen for common impurities arising from the synthesis.
-
4-Fluorobenzyl alcohol: Arises from reduction of unreacted aldehyde.
-
Detection:
H NMR singlet at 4.5 (CH -OH) and loss of coupling in the amine region.
-
-
Bis-(4-fluorobenzyl)methylamine: Tertiary amine impurity formed by over-alkylation.
-
Detection: MS peak at
247.[6]
-
-
Residual Solvents: Methanol or Ethanol signals in NMR.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12689752, this compound. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison.[7] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (Standard reference for Benzylamine fragmentation patterns).
Sources
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Discovery and history of (4-Fluoro-benzyl)-methylamine HCl
Title: (4-Fluoro-benzyl)-methylamine HCl: A Privileged Scaffold in Modern Medicinal Chemistry Subtitle: Technical Review of Discovery, Synthesis, and Therapeutic Applications
Executive Summary
This compound (CAS 459-20-1) is a secondary amine intermediate that has ascended from a generic chemical building block to a "privileged structure" in modern drug discovery. Its significance lies in the strategic combination of a benzylamine core with a para-fluorine substituent. This specific substitution pattern serves a dual purpose: it modulates the lipophilicity (LogP) of the molecule to enhance blood-brain barrier (BBB) penetration and membrane permeability, while simultaneously blocking metabolic oxidation at the para-position of the phenyl ring—a common "soft spot" for Cytochrome P450 enzymes.
Today, this moiety is a critical structural fragment in several high-profile therapeutic agents, most notably Vonoprazan (a potassium-competitive acid blocker) and various experimental aldosterone synthase inhibitors. This guide details the chemical genesis, synthetic pathways, and medicinal utility of this compound.[1]
Chemical Identity & Physical Profile
Systematic Name: N-(4-Fluorobenzyl)-N-methylamine hydrochloride Synonyms: p-Fluoro-N-methylbenzylamine HCl; 1-(4-Fluorophenyl)-N-methylmethanamine HCl CAS Number: 459-20-1 (HCl salt), 405-66-3 (Free base)
| Property | Value | Note |
| Molecular Formula | C₈H₁₁ClFN | (HCl Salt) |
| Molecular Weight | 175.63 g/mol | (HCl Salt) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 168–172 °C | Varies by crystal form |
| Solubility | Soluble in Water, Methanol, Ethanol | Limited solubility in non-polar solvents |
| pKa | ~9.71 | (Conjugate acid) |
| LogP | 1.57 | (Free base, predicted) |
Historical Genesis: The "Fluorine Effect"
The history of (4-Fluoro-benzyl)-methylamine is inextricably linked to the rise of organofluorine chemistry in the mid-20th century.
-
1950s-1960s: The Early Era. Simple benzylamines were synthesized as potential sympathomimetic agents, analogs of amphetamines and ephedrines. However, non-fluorinated benzylamines suffered from rapid metabolic degradation via oxidative deamination and ring hydroxylation.
-
1970s-1980s: The Fluorine Renaissance. Medicinal chemists, notably following the lead of researchers at firms like Eli Lilly and Roche, began systematically scanning phenyl rings with fluorine substitutions. The para-fluoro substitution emerged as a "metabolic shield." The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing the rapid clearance seen in non-substituted analogs.
-
2000s-Present: Targeted Pharmacophore. The compound transitioned from a research tool to a key intermediate in registered drugs. The discovery of Vonoprazan (approved in Japan in 2015) solidified the N-methyl-4-fluorobenzyl moiety as a validated pharmacophore for binding to hydrophobic pockets in transmembrane proteins (specifically the H+,K+-ATPase pump).
Medicinal Chemistry Applications
The utility of this compound rests on three pillars of medicinal chemistry:
-
Metabolic Stability: The fluorine atom at the 4-position blocks CYP450-mediated hydroxylation, significantly extending the half-life of drugs containing this fragment.
-
Basicity Modulation: The N-methyl group makes the amine secondary, allowing for hydrogen bond donation (1 donor) while retaining basicity for salt formation and solubility.
-
Lipophilic Tuning: The fluorine atom increases lipophilicity compared to the hydrogen analog, improving passive transport across cell membranes.
Case Study: Vonoprazan (Takecab)
Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB). The (4-fluoro-benzyl)-methylamine fragment is introduced in the final stages of synthesis to create the hydrophobic tail that locks the drug into the gastric proton pump, preventing acid secretion.
Mechanism Visualization (DOT Diagram)
Caption: The strategic role of the 4-fluorobenzyl-methylamine moiety in drug synthesis and metabolic protection.
Synthesis & Manufacturing Protocols
The industrial synthesis of this compound predominantly follows a Reductive Amination pathway due to its scalability and atom economy.
Method A: Reductive Amination (Preferred)[4]
Reaction Scheme: 4-Fluorobenzaldehyde + Methylamine → [Imine Intermediate] → (NaBH4) → Product
Protocol:
-
Imine Formation: Charge a reactor with 4-Fluorobenzaldehyde (1.0 eq) and Methanol (10 volumes).
-
Amine Addition: Slowly add Methylamine (33% in EtOH or 40% aq, 1.2 eq) at 0–5°C. Stir for 2 hours to form the imine (schiff base). Note: The reaction is exothermic.
-
Reduction: Add Sodium Borohydride (NaBH4) (0.6 eq) portion-wise, maintaining temperature <10°C.
-
Quenching: Once TLC confirms consumption of the imine, quench with water and adjust pH to ~2 with HCl.
-
Workup: Extract non-basic impurities with Ethyl Acetate. Basify the aqueous layer to pH >12 with NaOH. Extract the free amine into Dichloromethane (DCM).
-
Salt Formation: Dry the DCM layer, then treat with HCl gas or HCl/Ether to precipitate the hydrochloride salt. Filter and recrystallize from Isopropanol/Ether.
Method B: Nucleophilic Substitution (Traditional)
Reaction Scheme: 4-Fluorobenzyl Chloride + Methylamine (excess) → Product
-
Drawback: This method often leads to over-alkylation (formation of tertiary amines) unless a large excess of methylamine is used.
Synthesis Workflow Visualization (DOT Diagram)
Caption: Step-by-step synthetic pathway from aldehyde precursor to final HCl salt.
Safety & Handling
-
Corrosivity: The free base is a corrosive liquid (Class 8) and can cause severe skin burns and eye damage.
-
Irritant: The HCl salt is a severe irritant to the respiratory tract and eyes.[2]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
-
PPE: Full face shield, chemical-resistant gloves (Nitrile), and respirator are required during synthesis, specifically during the handling of methylamine gas or solutions.
References
-
PubChem Compound Summary. (2025). This compound.[3][4] National Center for Biotechnology Information. Link
-
Otake, K., et al. (2015). Discovery and Synthesis of Vonoprazan (TAK-438). ACS Medicinal Chemistry Letters. Link
-
Chem-Impex International. (2024). Technical Data Sheet: 4-Fluoro-N-methylbenzylamine. Link
-
American Chemical Society. (2025).[5] Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. Link
-
European Patent Office. (2008). Process for the production of Safinamide and Ralfinamide. Patent WO2008/1218. Link
Sources
Methodological & Application
Application Note: (4-Fluoro-benzyl)-methylamine HCl in Pharmaceutical Synthesis
This Application Note is written for medicinal chemists and process scientists. It details the utility, physicochemical profile, and synthetic protocols for (4-Fluoro-benzyl)-methylamine HCl , a privileged building block for optimizing metabolic stability and lipophilicity in drug candidates.
Executive Summary
(4-Fluoro-benzyl)-methylamine hydrochloride (CAS: 459-20-1) is a secondary amine building block extensively utilized in the synthesis of CNS-active agents, kinase inhibitors, and metabolic disease therapeutics. Its core value lies in the "Fluorine Effect" : the strategic placement of a fluorine atom at the para-position of the benzyl ring blocks Cytochrome P450-mediated metabolic oxidation (hydroxylation) while modulating the basicity (pKa) and lipophilicity (LogP) of the amine. This guide outlines its physicochemical properties, metabolic advantages, and a validated protocol for Nucleophilic Aromatic Substitution (SNAr), a critical reaction in generating heteroaryl-amine libraries.
Physicochemical Profile
The hydrochloride salt form offers superior stability and handling characteristics compared to the volatile and corrosive free base.
| Property | Data | Notes |
| Chemical Name | N-(4-Fluorobenzyl)-N-methylamine HCl | |
| CAS Number | 459-20-1 | Free Base CAS: 405-66-3 |
| Molecular Formula | C₈H₁₀FN · HCl | |
| Molecular Weight | 175.63 g/mol | Free Base MW: 139.17 |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (Calc.) | ~9.7 (Amine) | Fluorine induction lowers pKa slightly vs. Benzylamine (~9.9). |
| LogP (Free Base) | ~1.8 | Enhanced lipophilicity vs. non-fluorinated analog. |
Application: Metabolic Stability & Bioisosterism
The "Para-Block" Strategy
In medicinal chemistry, the benzylamine motif is susceptible to rapid oxidative metabolism. Hepatic enzymes (primarily CYP450 isoforms) target the electron-rich aromatic ring, leading to para-hydroxylation and subsequent clearance.
Substituting the para-hydrogen with fluorine serves two critical functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing hydroxylation at the most reactive site.
-
Electronic Modulation: The high electronegativity of fluorine reduces the electron density of the aromatic ring, potentially reducing the rate of oxidation at the benzylic carbon.
Visualization: Metabolic Fate
The following diagram illustrates the divergent metabolic pathways between a standard benzylamine and the 4-fluoro analog.
Caption: Comparative metabolic stability. The 4-fluoro substitution blocks the primary site of CYP450-mediated aromatic hydroxylation.
Validated Experimental Protocol
Workflow: SNAr Coupling to Heteroaryl Chlorides
A common application of this building block is the synthesis of kinase inhibitors or GPCR ligands by coupling the amine to a chloropyrimidine or chloroquinazoline core.
Reaction Class: Nucleophilic Aromatic Substitution (SNAr). Target: Synthesis of N-(4-fluorobenzyl)-N-methyl-2-pyrimidinamine derivatives.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Amine: this compound (1.2 equiv)
-
Electrophile: 2-Chloropyrimidine or 4-Chloroquinazoline derivative (1.0 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) – Critical for neutralizing the HCl salt and scavenging generated acid.
-
Solvent: Anhydrous DMSO or DMF (0.2 M concentration)
-
Vessel: Sealed reaction vial or microwave tube.
Step-by-Step Procedure
-
Preparation of Free Base In Situ:
-
To a reaction vial containing This compound (1.2 mmol, 211 mg), add anhydrous DMSO (3.0 mL).
-
Add DIPEA (3.0 mmol, 0.52 mL). Stir at room temperature for 5 minutes.
-
Note: The solution should become clear as the free amine is liberated.
-
-
Coupling Reaction:
-
Add the Heteroaryl Chloride (1.0 mmol) to the mixture.
-
Seal the vial and heat to 80–100°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The product peak (M+H) should appear, and the chloride starting material should disappear.
-
-
Work-up (Extraction):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 20 mL) to remove DMSO and excess salts.
-
Wash the organic layer with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography.[8]
-
Eluent: Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc).
-
Yield Expectations: 75–90% isolated yield.
-
Reaction Logic Diagram
Caption: Step-by-step workflow for the SNAr coupling of this compound.
Handling & Safety Guidelines
-
Corrosivity: While the HCl salt is a solid, it can liberate the free amine upon contact with moisture or bases. The free amine is a Skin Corrosive (Category 1B) and can cause severe burns.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under nitrogen at 2-8°C.
-
Incompatibility: Avoid strong oxidizing agents. Reacts violently with acid chlorides and anhydrides without controlled cooling.
References
-
Metabolic Stability of Fluorinated Amines
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. (Contextual grounding via PubChem).
-
-
Synthetic Applications (T3SS Inhibitors)
-
Anantharaju, N. et al. (2012). "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system." Bioorganic & Medicinal Chemistry Letters. (Describes usage of 4-fluorobenzyl methylamine in amide coupling).
-
-
SNAr Reaction Methodologies
-
Roughley, S. D. & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.
-
-
Safety Data
-
Thermo Fisher Scientific. "Safety Data Sheet: 4-Fluorobenzylamine."
-
Sources
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Soraprazan | Potent, Reversible Proton Pump Inhibitor [benchchem.com]
- 8. preprints.org [preprints.org]
Application Note: HPLC Analysis of (4-Fluoro-benzyl)-methylamine HCl
This Application Note is designed to provide a robust, stability-indicating HPLC protocol for the analysis of (4-Fluoro-benzyl)-methylamine Hydrochloride (also known as 4-Fluoro-N-methylbenzylamine HCl).
This guide addresses the specific challenges of analyzing secondary benzylamines—namely, peak tailing due to silanol interactions and the need for adequate resolution from synthetic precursors like 4-fluorobenzaldehyde.
Introduction & Scientific Context
(4-Fluoro-benzyl)-methylamine HCl (CAS: 459-20-1) is a critical fluorinated building block used in the synthesis of pharmaceutical agents, including radiotracers and monoamine oxidase inhibitors.
The Analytical Challenge: As a secondary amine with a pKa of approximately 9.7, this compound exists predominantly as a cation at neutral pH. On standard silica-based C18 columns, the cationic amine interacts strongly with residual anionic silanols (pKa ~3.5–4.5), leading to severe peak tailing and variable retention times.
The Solution: This protocol utilizes a low-pH phosphate buffer (pH 2.5) .
-
Mechanism: At pH 2.5, the silanol groups on the column surface are protonated (neutral), eliminating the ion-exchange mechanism that causes tailing.
-
Result: Sharp, symmetrical peaks and robust reproducibility without the need for ion-pairing reagents.
Physicochemical Profile
| Property | Value | Implication for HPLC |
| Molecular Weight | 175.63 g/mol | Elutes early-to-mid range on C18. |
| pKa (Amine) | ~9.71 (Predicted) | Requires buffered mobile phase (pH < 3 or > 10). |
| UV Absorption | 215 nm provides max sensitivity; 254 nm offers selectivity. | |
| Solubility | Water, Methanol, DMSO | Dissolve samples in Mobile Phase A or Water. |
Experimental Protocol
Reagents and Materials
-
Reference Standard: this compound (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).
-
Buffer Salts: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%). -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18). Note: Base-deactivated columns are preferred.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Suppresses silanol activity; maintains amine protonation. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic benzyl ring. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer and peak shape. |
| Injection Volume | 5–10 µL | Adjusted based on sample concentration. |
| Detection | UV @ 215 nm | Optimal sensitivity for the fluorobenzyl chromophore. |
| Run Time | 15 Minutes | Sufficient to elute impurities. |
Gradient Program
A gradient is recommended to clear potential late-eluting impurities (e.g., bis-alkylated byproducts).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Isocratic Hold (Equilibration) |
| 2.0 | 90 | 10 | Injection / Start |
| 8.0 | 40 | 60 | Linear Gradient |
| 10.0 | 40 | 60 | Wash |
| 10.1 | 90 | 10 | Return to Initial |
| 15.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A .
-
Critical Step: Diluting in Mobile Phase A (pH 2.5 buffer) matches the sample solvent to the starting mobile phase, preventing "solvent shock" and peak distortion.
-
Analytical Workflow Visualization
Figure 1: Step-by-step analytical workflow from sample preparation to data processing.
System Suitability & Validation
To ensure data trustworthiness, the following System Suitability Test (SST) criteria must be met before running samples.
| Parameter | Acceptance Criteria | Scientific Basis |
| Retention Time (RT) | 4.5 ± 0.5 min | Consistent interaction with stationary phase. |
| Tailing Factor ( | Indicates successful suppression of silanol interactions. | |
| Theoretical Plates (N) | Ensures column efficiency. | |
| % RSD (Area) | Verifies injection precision. |
Key Impurity Markers
-
4-Fluorobenzaldehyde: Expected RT ~8-9 min (Less polar, elutes later in gradient).
-
4-Fluorobenzyl alcohol: Expected RT ~3-4 min (More polar).
Troubleshooting Guide
Common issues when analyzing amines and their corrective actions.
Figure 2: Decision tree for troubleshooting common chromatographic anomalies.
References
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][3]
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [General principles of amine analysis].
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of (4-Fluoro-benzyl)-methylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
(4-Fluoro-benzyl)-methylamine and its derivatives are pivotal structural motifs in modern medicinal chemistry, serving as key building blocks for a range of pharmacologically active agents. The reliable, safe, and scalable synthesis of its hydrochloride salt is a critical step in the drug development pipeline, demanding a process that is not only high-yielding but also robust and reproducible on an industrial scale.
This application note provides an in-depth guide to the scale-up synthesis of (4-Fluoro-benzyl)-methylamine HCl via a direct reductive amination pathway. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, the rationale behind methodological choices, and the safety considerations essential for transitioning from laboratory to pilot-plant scale. The protocols herein are designed to be self-validating, incorporating in-process controls and purification strategies that ensure a final product of high purity and consistency.
Strategic Approach: Reductive Amination
For the synthesis of secondary amines, direct reductive amination is frequently the strategy of choice for process chemistry.[1][2][3] This one-pot or two-step-one-pot procedure involves the reaction of a carbonyl compound (4-fluorobenzaldehyde) with a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3][4]
Causality for Method Selection:
-
High Selectivity: Compared to the alternative SN2 alkylation of methylamine with 4-fluorobenzyl halide, reductive amination significantly minimizes the formation of the tertiary amine byproduct through over-alkylation, a common issue that complicates purification.[2]
-
Process Efficiency: Combining the imine formation and reduction steps into a single process stream reduces unit operations, saving time, resources, and capital expenditure on a large scale.
-
Favorable Economics: The starting materials—4-fluorobenzaldehyde and methylamine—are readily available and cost-effective bulk chemicals. The use of sodium borohydride as the reductant further enhances the economic viability of the process.
Overall Synthetic Workflow
The process is logically divided into three primary stages: synthesis of the free amine, conversion to the hydrochloride salt, and final purification.
Caption: High-level workflow for the synthesis of this compound.
Reaction Mechanism: The "How" and "Why"
The reaction proceeds via nucleophilic attack of methylamine on the carbonyl carbon of 4-fluorobenzaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The hydride reductant, sodium borohydride, then selectively reduces the iminium ion (the protonated, more reactive form of the imine), to furnish the final secondary amine.
Caption: Simplified mechanism of the reductive amination process.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for execution by trained professionals in a controlled chemical manufacturing or laboratory environment. Adherence to all local and institutional safety regulations is mandatory.
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 g/mol | Purity ≥99% |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 g/mol | Handle in a well-ventilated area. Corrosive. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | Water-reactive, releases flammable H₂ gas.[5] Handle with care. |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Anhydrous grade recommended for imine formation. |
| Isopropanol (IPA) | 67-63-0 | 60.10 g/mol | Used for crystallization. |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | Highly corrosive. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction solvent. |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 g/mol | For preparing brine solution. |
Protocol Part A: Synthesis of (4-Fluoro-benzyl)-methylamine (Free Base)
This protocol is based on a 1.0 mole scale.
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Initial Charge: Charge the reactor with 4-Fluorobenzaldehyde (124.1 g, 1.0 mol) and Methanol (1.2 L). Begin stirring to dissolve the aldehyde completely.
-
Imine Formation: Cool the solution to 15-20°C using the reactor jacket. Slowly add a 40% aqueous solution of methylamine (93.2 g, 1.2 mol, 1.2 equiv.) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.
-
Causality: Controlling the addition rate and temperature prevents side reactions and ensures the efficient formation of the imine. A slight excess of the amine drives the equilibrium towards the product.[1]
-
-
Reaction Monitoring: Stir the mixture at 20-25°C for 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC until the consumption of 4-fluorobenzaldehyde is >98%.
-
Preparation for Reduction: Cool the reaction mixture to 0-5°C.
-
Reduction: In a separate vessel, prepare a solution of Sodium Borohydride (45.4 g, 1.2 mol, 1.2 equiv.) in water (200 mL). Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood away from ignition sources.[6][7]
-
Slowly add the sodium borohydride solution to the reaction mixture over 90-120 minutes, maintaining the internal temperature below 10°C. A significant exotherm will occur.
-
Causality: The slow, controlled addition of NaBH₄ is critical for managing the reaction exotherm and the rate of hydrogen gas evolution, which are major safety considerations during scale-up.[5]
-
-
Reaction Completion: After the addition, allow the reaction to stir at 5-10°C for an additional 1-2 hours. Monitor for the disappearance of the imine intermediate.
-
Quenching: Slowly and carefully quench the reaction by adding 1 M Hydrochloric Acid (approx. 200 mL) until the pH is ~7 and gas evolution ceases.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add Ethyl Acetate (1.0 L) and water (500 mL) to the residue.
-
Adjust the pH of the aqueous layer to >12 with 50% NaOH solution to ensure the amine is in its free base form.
-
Separate the organic layer. Extract the aqueous layer again with Ethyl Acetate (2 x 250 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Fluoro-benzyl)-methylamine as an oil.
-
Protocol Part B: Isolation and Purification via HCl Salt Formation
-
Solvent Exchange: Dissolve the crude free base oil in Isopropanol (IPA) (700 mL).
-
Salt Formation: Cool the solution to 10-15°C. Prepare a solution of concentrated HCl (37%, ~90 mL, ~1.1 equiv.) in IPA (180 mL). Slowly add the HCl/IPA solution to the stirred amine solution. The product will begin to precipitate.
-
Crystallization: Stir the resulting slurry at 10-15°C for 1 hour, then cool to 0-5°C and hold for at least 2-3 hours to maximize crystal growth and yield.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with cold (0-5°C) IPA (2 x 150 mL) to remove residual impurities.[10][11]
-
Drying: Dry the white crystalline solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Data & Characterization
Key Parameters and Typical Results
| Parameter | Typical Value |
| Scale | 1.0 mole |
| Typical Yield | 144 - 157 g (82-90%) |
| Purity (by HPLC) | >99.5% |
| Appearance | White Crystalline Solid |
| Melting Point | 214-218 °C |
Analytical Specifications
| Test | Specification |
| ¹H NMR (400 MHz, D₂O) | δ 7.55-7.45 (m, 2H), 7.30-7.20 (m, 2H), 4.20 (s, 2H), 2.65 (s, 3H) ppm. |
| ¹³C NMR (101 MHz, D₂O) | δ 164.0 (d, J=248 Hz), 132.5 (d, J=8.5 Hz), 128.0 (d, J=3.0 Hz), 116.5 (d, J=22 Hz), 52.0, 32.5 ppm. |
| Mass Spec (ESI+) | m/z 140.1 [M+H]⁺ (for free base) |
| FTIR (ATR) | ~2700-3000 cm⁻¹ (Amine salt N-H stretch), ~1600 cm⁻¹ (Aromatic C=C), ~1225 cm⁻¹ (C-F stretch) |
Mandatory Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[6][7]
-
Ventilation: All operations, especially those involving methylamine, sodium borohydride, and hydrochloric acid, must be conducted in a certified chemical fume hood or a well-ventilated enclosure.
-
Sodium Borohydride Handling: This reagent reacts with water and alcohols to produce flammable hydrogen gas.[12] It must be stored in a cool, dry place away from acids and oxidizing agents. Additions to protic solvents must be slow and temperature-controlled. Fire extinguishers suitable for reactive metals (Class D, e.g., dry sand or Met-L-X) should be available.[5]
-
Emergency Procedures: Ensure access to an emergency shower and eyewash station. In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
References
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). Enamine.
- Synthesis of Amines. (2025). Chemistry LibreTexts.
- Amine synthesis by reductive amin
- Methylamine Hydrochloride. Organic Syntheses.
- This compound. PubChem.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- DE19811092A1 - Process for the preparation of benzylamine salts.
- One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Taylor & Francis Online.
- Safety Data Sheet: Sodium borohydride. Carl ROTH.
- Synthesis of primary amines. Organic Chemistry Portal.
- Sodium borohydride - Standard Oper
- Synthesis of secondary amines by reductive amination of aldehydes with nitroarenes over supported copper catalysts in a flow reactor. (2017).
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025). Synlett.
- Process for the Purification of Benzphetamine Hydrochloride. (2014). Scholars' Mine.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov.
- 4-Fluorobenzylamine 97%. Sigma-Aldrich.
- GB2323087A - Process for preparing Benzylamine salts.
- Aldehydes and Ketones to Amines. Chemistry Steps.
- CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
- Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound. (2002). The Journal of Organic Chemistry.
- SAFETY DATA SHEET - Sodium borohydride. (2010). Thermo Fisher Scientific.
- Analytical Methods. RSC Publishing.
- Synthesis of Amines. (2023). OpenStax.
- How to purify Benzylamine? (2024). Reddit.
- Preparation of methylamine hydrochloride. PrepChem.com.
- 1-Hydrosil
- SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
- Supporting Information - Synthesis of Benzylamine Hydrochloride. MPG.PuRe.
- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2022). MDPI.
- What's wrong with my reductive amin
- High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020). Organic Process Research & Development.
- Making Methylamine. (2025). YouTube.
- Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl.
- ANALYTICAL REPORT - pF-4-methylaminorex. (2018). Policija.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. tandfonline.com [tandfonline.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. nj.gov [nj.gov]
- 8. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 11. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
High-throughput screening assays involving (4-Fluoro-benzyl)-methylamine HCl
Application Note: High-Throughput Screening Strategies Utilizing (4-Fluoro-benzyl)-methylamine HCl
Executive Summary & Compound Profile
This compound is a privileged secondary amine scaffold widely utilized in medicinal chemistry. While often viewed merely as a synthetic intermediate, its specific physicochemical properties—particularly the presence of the fluorine atom—render it a high-value asset in Fragment-Based Drug Discovery (FBDD) and Enzymatic High-Throughput Screening (HTS) .
This guide details two distinct screening workflows:
-
F-NMR Fragment Screening: Leveraging the fluorine atom as a sensitive NMR reporter to detect weak binding events.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Amine Oxidase Enzymatic Assays: Utilizing the secondary amine motif to screen for Monoamine Oxidase B (MAO-B) modulation (substrate or inhibitor activity).
Physicochemical Profile:
-
Key Feature: The
F nucleus provides a distinct NMR signal with 100% natural abundance and zero biological background, enabling "spy molecule" screening strategies. -
Solubility: Highly soluble in water and DMSO (hydrochloride salt form).
-
Acidity: The secondary amine is protonated at physiological pH, mimicking key neurotransmitter interactions (e.g., dopamine).
Protocol A: F-NMR Fragment-Based Screening
Rationale:
Traditional HTS often misses weak binders (
Experimental Workflow
Step 1: Library Preparation (Cocktailing)
-
Stock Solution: Dissolve this compound in
-DMSO to 100 mM. -
Cocktail Assembly: To increase throughput, pool 10–30 fluorinated fragments per well. Ensure non-overlapping chemical shifts (
ppm). -
QC: Run a reference spectrum of the cocktail in buffer to establish baseline chemical shifts and linewidths.
Step 2: Sample Preparation
-
Buffer: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10%
(for lock), 0.01% Triton X-100 (to prevent aggregation). -
Protein Concentration: 10–20
M target protein. -
Ligand Concentration: 200–500
M (Ligand:Protein ratio ~20:1).
Step 3: Data Acquisition (Pulse Sequences)
-
1D
F NMR: Standard acquisition to check chemical shifts. -
CPMGT2-Filter: This is the critical step. Large molecules (proteins) have short
relaxation times. Small molecules (free ligands) have long .-
Free State: Sharp signals.
-
Bound State: The ligand adopts the relaxation properties of the protein, causing rapid signal decay (line broadening) or disappearance in the
-filtered spectrum.
-
Step 4: Data Analysis (Deconvolution)
-
Calculate the Signal Reduction Ratio :
. -
A reduction > 30% typically indicates binding.
-
Competition Assay (Spy Mode): If (4-Fluoro-benzyl)-methylamine is a known weak binder, use it as a "Spy." Add a non-fluorinated library. If a library hit displaces the Spy, the sharp
F signal of the Spy reappears (Signal Recovery).
Visualization: F-NMR Screening Logic
Caption: Workflow for ligand-observed 19F NMR screening. Binding events are detected via transverse relaxation (T2) editing.
Protocol B: Enzymatic Amine Oxidase Assay (MAO-B)
Rationale: (4-Fluoro-benzyl)-methylamine is a structural analog of classic MAO substrates. The secondary amine can undergo oxidative deamination by Monoamine Oxidases (MAO-A/B) or Semicarbazide-Sensitive Amine Oxidase (SSAO). This assay determines if the compound acts as a substrate (turnover) or an inhibitor (when competing with a probe substrate).
Mechanism:
Experimental Protocol
Materials:
-
Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Enzyme: Recombinant Human MAO-B (1 U/mL stock).
-
Detection Reagent: Amplex Red (50
M) + HRP (0.1 U/mL). -
Control Inhibitor: Selegiline or Safinamide.
Workflow (Inhibition Mode):
-
Plating: Dispense 10 nL of test compounds (library) into 384-well black plates.
-
Enzyme Addition: Add 10
L of MAO-B enzyme solution. Incubate for 15 mins at room temperature (allow binding). -
Substrate Addition: Add 10
L of substrate mix containing:-
This compound (if testing as substrate) OR Tyramine (if testing compound as inhibitor).
-
Amplex Red + HRP.
-
-
Kinetic Read: Measure Fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.
Data Interpretation:
-
Substrate Mode: Increasing fluorescence indicates the amine is being oxidized.
-
Inhibitor Mode: Decreasing slope relative to DMSO control indicates inhibition.
Visualization: Amplex Red Coupled Assay
Caption: Coupled enzymatic cascade for detecting amine oxidase activity via H2O2 generation.
Data Analysis & Quality Control
For both workflows, rigorous statistical validation is required.
Table 1: Key Quality Metrics
| Metric | Formula | Acceptance Criteria | Description |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |
| Signal-to-Background (S/B) | Ensures the biological signal is distinguishable from noise. | ||
| CV (%) | Coefficient of variation; measures pipetting precision. |
Troubleshooting:
-
Interference (Fluorescence): The benzylamine structure is generally stable, but check for autofluorescence of library compounds at 590 nm.
-
Solubility: If the HCl salt precipitates in high DMSO concentrations, switch to a phosphate buffer predilution step.
Safety & Handling
-
Corrosivity: this compound is classified as Skin Corr.[3] 1B (H314).[3] It causes severe skin burns and eye damage.[3][4]
-
PPE: Full chemical resistant gloves (Nitrile), safety goggles, and lab coat are mandatory. Handle only in a fume hood.
-
Disposal: Neutralize acidic waste before disposal. Fluorinated compounds often require specific halogenated waste streams depending on local regulations.
References
-
Buchholz, C. R., & Pomerantz, W. C. K. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Link
-
Li, H., & Kang, C. (2024).[5] Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules (MDPI). Link
-
Santa Cruz Biotechnology. this compound Product Data & Safety. Link[2]
-
PubChem. Compound Summary for CID 12689752: this compound. National Library of Medicine. Link
-
Jin, C., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors. European Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: (4-Fluoro-benzyl)-methylamine HCl Synthesis & Optimization
The following guide is structured as a specialized Technical Support Center for researchers working with (4-Fluoro-benzyl)-methylamine HCl. It prioritizes experimental logic, troubleshooting, and self-validating protocols over generic instructions.
Topic: Optimization of Reaction Conditions for (4-Fluoro-benzyl)-methylamine Hydrochloride CAS: 459-20-1 Support Level: Tier 3 (Process Chemistry & R&D)[1][2]
🔬 Module 1: Synthetic Route Selection & Optimization[2]
For the synthesis of secondary amines like (4-Fluoro-benzyl)-methylamine, selecting the correct pathway is the single most critical factor in determining yield and purity.[1][2]
The "Gold Standard" Protocol: Reductive Amination
Recommendation: Use Reductive Amination (Method A) over Nucleophilic Substitution (Method B).[2] Reasoning: Direct alkylation of methylamine with 4-fluorobenzyl halides (Method B) suffers from uncontrolled kinetics, leading to significant amounts of the tertiary amine byproduct (bis-alkylation).[1][2] Reductive amination allows for stepwise control, effectively locking the stoichiometry to the mono-alkylated product.
Method A: Reductive Amination (Recommended)
Reaction Logic:
-
Imine Formation: 4-Fluorobenzaldehyde condenses with methylamine to form the imine (Schiff base).[1][2]
-
Reduction: The imine is selectively reduced to the secondary amine.
Optimized Protocol Parameters
| Parameter | Condition | Technical Rationale |
| Stoichiometry | 1.0 eq Aldehyde : 1.2–1.5 eq MeNH₂ | Slight excess of amine drives imine equilibrium forward without complicating workup.[1][2] |
| Solvent | Methanol (Anhydrous) | High solubility for reagents; protic nature assists borohydride reduction mechanisms.[2] |
| Reducing Agent | NaBH₄ (Sodium Borohydride) | Cost-effective. Add after imine formation to prevent direct reduction of aldehyde to alcohol.[1][2] |
| Alternative Agent | NaBH(OAc)₃ (STAB) | Higher Selectivity. Can be used in "one-pot" mixes as it reduces imines much faster than aldehydes.[1][2] |
| Temperature | 0°C | Control exotherm during hydride addition; room temp ensures completion. |
Method B: Nucleophilic Substitution (Legacy/High-Risk)
Use Case: Only if 4-fluorobenzyl chloride is the only available starting material.[1][2] Critical Control: You must use a massive excess of methylamine (10–20 equivalents) to statistically favor the secondary amine over the tertiary amine. This creates waste handling issues.[2]
📊 Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the critical control points for preventing impurity formation.
Figure 1: Pathway selectivity. Reductive amination (Blue/Green path) avoids the "Over-Alkylation" trap (Red dashed path) common in direct substitution.[2]
🛠️ Module 3: Troubleshooting & Optimization Guide
Issue 1: "My reaction stalled at the Imine stage."
Diagnosis: The imine bond C=N is formed but reduction is not occurring, or the imine hydrolysis is outcompeting reduction. Corrective Action:
-
Check pH: Ensure the reaction is not too basic. While amine formation requires base, borohydride reduction works best when the imine is protonated (iminium ion).
-
Add Additive: Add 1-2% Acetic Acid (AcOH) to the methanol. This catalyzes imine formation and activates the imine toward hydride attack.
-
Switch Agent: If using NaBH₄, ensure you are adding it after 1-2 hours of stirring the aldehyde and amine. If using NaBH(OAc)₃, you can mix everything at once.
Issue 2: "I see a large 'Alcohol' impurity peak (4-Fluorobenzyl alcohol)."
Diagnosis: The reducing agent reduced the aldehyde before it could react with the amine.[3] Corrective Action:
-
Stepwise Protocol: Do not add NaBH₄ at t=0. Stir Aldehyde + Amine in MeOH for 2 hours (or monitor by TLC/LCMS for disappearance of aldehyde) before adding the reducing agent.
-
Dehydrating Agents: Add activated 3Å or 4Å Molecular Sieves to the reaction to drive imine formation to completion by removing water.
Issue 3: "The HCl salt is a sticky gum, not a solid."
Diagnosis: Presence of water or excess solvent trapped in the crystal lattice. Corrective Action:
-
Free Base Isolation: Ensure the free base is extracted into an organic solvent (DCM or Et₂O) and dried thoroughly over Na₂SO₄.[2]
-
Anhydrous Acid: Do not use aqueous HCl.[2]
-
Protocol: Dissolve the free base oil in diethyl ether or 1,4-dioxane.[1]
-
Precipitation: Add 2M or 4M HCl in Dioxane (or Ether) dropwise with vigorous stirring.
-
Result: The salt should crash out as a white precipitate. If it oils out, scratch the glass or add a seed crystal.
-
🧪 Module 4: Step-by-Step Protocol (Self-Validating)
Objective: Synthesis of this compound (10 mmol scale)
Reagents:
-
Methanol (Anhydrous) (20 mL)
Workflow:
-
Imine Formation:
-
Reduction:
-
Workup (Critical for Purity):
-
Quench with water (10 mL).
-
Acidify with 1M HCl (aq) to pH 2 (Hydrolyzes unreacted imine and protonates amine).
-
Wash with EtOAc (Removes neutral impurities like benzyl alcohol).[2] Discard Organic Layer.
-
Basify Aqueous layer with NaOH to pH > 12.[2]
-
Extract with DCM (3 x 20 mL). Keep Organic Layer.
-
Dry (Na₂SO₄) and concentrate to yield the Free Base (clear oil).[2]
-
-
Salt Formation:
-
Dissolve Free Base in dry Diethyl Ether (10 mL).
-
Add 4M HCl in Dioxane dropwise until no further precipitate forms.[2]
-
Filter the white solid and dry under vacuum.
-
❓ Frequently Asked Questions (FAQs)
Q: Can I use 4-Fluorobenzyl bromide and just add methylamine? A: You can, but we strongly advise against it for high-purity applications.[1][2] This S_N2 reaction is difficult to stop at the secondary amine stage. You will likely generate 15-25% of the tertiary amine (N,N-dimethyl-4-fluorobenzylamine), which is difficult to separate from the product.[1]
Q: Why is my yield low (<50%)? A: The most common cause is loss during the "Acid/Base" workup. The free base is an amine; if your aqueous layer wasn't basic enough (pH > 12) during the final extraction, the product remained in the water as a salt.
Q: Is the fluorine atom stable under these conditions? A: Yes. The C-F bond on the aromatic ring is extremely stable to borohydride reduction and mild acidic/basic conditions. It will not defluorinate.[2]
📚 References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1][2]
-
Compound Properties: PubChem. "this compound (CID 12689752)."[1][2] National Library of Medicine.[2] Link
-
General Synthesis of Benzylamines: "Preparation of N-substituted benzylamines." Organic Syntheses, Coll.[4] Vol. 1, p. 102. (Classic reference for reductive alkylation principles).[2]
-
Troubleshooting Amine Synthesis: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Chapter 10: Nucleophilic substitution at the carbonyl group).[2]
Sources
Technical Support Center: (4-Fluoro-benzyl)-methylamine HCl Synthesis Guide
Case ID: SYN-459-20-1 Status: Active Support Topic: Troubleshooting & Optimization of Reductive Amination Protocols Target Molecule: (4-Fluoro-benzyl)-methylamine Hydrochloride (CAS: 459-20-1)[1]
Executive Summary & Mechanism
(4-Fluoro-benzyl)-methylamine HCl is a critical secondary amine building block used in the synthesis of various pharmaceutical agents (e.g., calcium channel blockers, antidepressants).[1]
While multiple routes exist (e.g., nucleophilic substitution of benzyl halides), the Reductive Amination of 4-fluorobenzaldehyde with methylamine is the industry "Gold Standard" for research-scale synthesis. It offers superior impurity control compared to direct alkylation, which suffers from over-alkylation (tertiary amine formation).
Reaction Pathway Visualization
The following diagram illustrates the standard reductive amination pathway and potential side reactions.
Figure 1: Reaction pathway for reductive amination.[1][2] Green path represents the desired workflow; red dashed lines indicate common failure modes.
Core Protocol: The "High-Fidelity" Method
Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Why this method? Unlike Sodium Borohydride (
Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| 4-Fluorobenzaldehyde | 1.0 | Limiting Reagent | Ensure free of benzoic acid oxidation.[1] |
| Methylamine | 1.2 - 1.5 | Amine Source | Use 2M in THF or MeOH (anhydrous preferred).[1] Avoid aq. solutions if possible to favor imine eq. |
| STAB | 1.4 - 1.6 | Reducing Agent | Add after mixing amine and aldehyde.[1] |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Promotes imine formation; buffers pH.[1] |
| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) is optimal for STAB solubility.[1] |
Step-by-Step Protocol
-
Imine Formation: In a dry flask under
, dissolve 4-fluorobenzaldehyde (1.0 eq) in DCE (0.2 M concentration). Add Methylamine (1.5 eq, 2M in THF) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 mins. -
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (or monitor by TLC/LCMS).
-
Quench: Quench with saturated aqueous
(gas evolution will occur). Stir vigorously for 15 mins. -
Extraction: Extract organic layer (DCM/DCE). Wash with brine, dry over
, and concentrate. -
Salt Formation: Dissolve the crude oil (Free Base) in minimal dry diethyl ether or EtOAc.[1] Cool to 0°C. Add 4M HCl in Dioxane dropwise until precipitation ceases. Filter the white solid and wash with cold ether.
Troubleshooting Q&A: The "Support Tickets"
Issue 1: "I see a large impurity at M+ mass consistent with the alcohol."
Diagnosis: Direct reduction of the aldehyde.[3]
-
Cause: The reducing agent reduced the aldehyde before it could form the imine.[4] This happens frequently with
if added too quickly, or if the imine equilibrium is slow. -
Solution:
-
Switch to STAB (Sodium Triacetoxyborohydride) if using
.[1] -
If using
, use a stepwise protocol: Stir Aldehyde + Amine in MeOH for 2 hours before adding . -
Ensure molecular sieves (
) are added during the imine formation step to remove water and drive equilibrium.
-
Issue 2: "My product is oiling out instead of crystallizing upon HCl addition."
Diagnosis: Solvent polarity mismatch or excess water.[1]
-
Cause: The hydrochloride salt is likely hygroscopic or the solvent system is too polar (solubilizing the salt).
-
Solution:
-
Dryness is key: Ensure the free base is completely dry (azeotrope with toluene if necessary) before adding acid.
-
Solvent Switch: Dissolve the free base in a non-polar solvent like Diethyl Ether or MTBE . Add HCl (in Dioxane/Ether) slowly with vigorous stirring.
-
Trituration: If it oils out, decant the supernatant, add fresh ether/pentane, and scratch the flask walls with a glass rod to induce nucleation.
-
Issue 3: "I am detecting a 'dimer' impurity (M+ approx 245)."
Diagnosis: Dialkylation (Tertiary Amine Formation).[1][4]
-
Cause: The product secondary amine reacted with another molecule of aldehyde. This is common if the methylamine concentration is too low (limiting reagent).[1]
-
Solution:
-
Increase Methylamine: Ensure Methylamine is in excess (>1.5 eq).
-
Dilution: Run the reaction more dilute to reduce the collision probability between product amine and aldehyde.
-
Slow Addition: If using the substitution route (Benzyl halide + Amine), add the halide to a solution of excess amine, not vice versa.
-
Issue 4: "Low yield after workup."
Diagnosis: Water solubility of the amine.
-
Cause: (4-Fluoro-benzyl)-methylamine is a small secondary amine.[1] If the aqueous workup pH is not basic enough (
), the amine remains protonated (water-soluble) and is lost in the aqueous wash. -
Solution:
-
During the quench/extraction, ensure the aqueous layer is adjusted to pH 12-14 using
or before extracting with organic solvent.
-
Diagnostic Flowchart
Use this decision tree to resolve synthetic failures.
Figure 2: Diagnostic decision tree for impurity profiling.
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12689752, this compound.[1] Link
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link[1]
-
Common Chemistry. (n.d.).[1] CAS Registry Number 459-20-1.[1][6] Link[1][6]
Sources
- 1. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. This compound | C8H11ClFN | CID 12689752 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dimer Formation in Reactions with (4-Fluoro-benzyl)-methylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of unwanted dimer formation in chemical reactions involving (4-fluoro-benzyl)-methylamine hydrochloride. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your synthetic outcomes.
Section 1: Understanding the Root Cause: Mechanisms of Dimer Formation (FAQ)
This section addresses the fundamental questions surrounding dimer formation, providing the causal explanations needed to make informed experimental choices.
Q1: What exactly is "dimer formation" in the context of reactions with (4-Fluoro-benzyl)-methylamine, and why does it occur?
A1: "Dimer formation" refers to a class of side reactions where two molecules of a key reactant or intermediate combine, leading to a higher molecular weight impurity that complicates purification and reduces the yield of the desired product. When using (4-fluoro-benzyl)-methylamine, a secondary amine, the most common cause of dimerization is over-alkylation .
This typically occurs during N-alkylation reactions (e.g., reacting the amine with an alkyl halide). The intended product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine.[1] Consequently, it can compete with the remaining starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt—a type of "dimer" in the sense that it's an undesired product formed from a subsequent reaction of the initial product.
Caption: Over-alkylation pathway leading to dimer formation.
Q2: I am performing a reductive amination with (4-Fluoro-benzyl)-methylamine and an aldehyde/ketone and observing a significant byproduct. Could this be a dimer?
A2: Yes, this is a common issue. In reductive amination, the amine and carbonyl compound first form an iminium ion, which is then reduced.[2][3] Dimerization can occur if the reaction conditions are not optimal. A likely side reaction involves the condensation of two molecules of the aldehyde starting material (an aldol condensation), followed by further reactions, or the reaction of the intermediate enamine/imine with another molecule of the aldehyde before reduction can occur.
The key to preventing this is to use a reducing agent that is highly selective for the iminium ion over the carbonyl group of the starting aldehyde. This ensures that the iminium ion is reduced as soon as it is formed, minimizing its concentration and the likelihood of side reactions.[4]
Caption: Reductive amination pathways.
Q3: Does using the hydrochloride salt of (4-Fluoro-benzyl)-methylamine directly in my reaction cause problems?
A3: Absolutely. The hydrochloride salt form is protonated at the nitrogen, rendering it non-nucleophilic and inactive in most reactions like alkylation or reductive amination. It is crucial to add a base to neutralize the HCl salt and liberate the free amine in situ. Incomplete neutralization is a hidden cause of many issues:
-
Incorrect Stoichiometry: If only a portion of the amine is deprotonated, the effective concentration of your nucleophile is lower than calculated, which can favor side reactions of the other reagents.
-
pH Issues: The acidic nature of the ammonium salt can interfere with pH-sensitive steps, particularly imine/iminium ion formation in reductive aminations.[4]
Always use at least one full equivalent of a suitable base to ensure complete conversion to the free amine before proceeding with the main reaction. For sensitive reactions, it is often best to extract the free base into an organic solvent and dry it before use.
Section 2: Practical Troubleshooting Guides & Protocols
This section provides actionable protocols and data-driven recommendations to control your reaction environment and suppress dimer formation.
Guide 1: Optimizing N-Alkylation to Minimize Dimerization
The key to preventing over-alkylation is to control the reaction conditions to favor the initial desired reaction over the subsequent undesired one.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) relative to the alkylating agent. | Ensures the alkylating agent is consumed before significant amounts of the more nucleophilic product can form and react. |
| Rate of Addition | Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base. | Maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine over the product.[5] |
| Temperature | Conduct the reaction at the lowest feasible temperature (e.g., 0 °C or room temperature). | Reduces the rate of the undesired second alkylation, which often has a higher activation energy.[5] |
| Choice of Base | Use a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine) or an inorganic base (K₂CO₃, Cs₂CO₃). | Prevents the base from competing as a nucleophile. The choice of base can also influence reaction rates and selectivity.[1] |
| Concentration | Run the reaction under reasonably dilute conditions. | Lowering the concentration of all species can sometimes disfavor the bimolecular over-alkylation side reaction. |
Experimental Protocol: Controlled Mono-N-Alkylation
-
To a stirred solution of (4-Fluoro-benzyl)-methylamine HCl (1.0 eq) in a suitable solvent (e.g., Acetonitrile or DMF), add 1.5 equivalents of powdered anhydrous K₂CO₃.
-
Stir the suspension vigorously for 30-60 minutes at room temperature to ensure complete formation of the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of the alkylating agent (0.9 eq) in the same solvent.
-
Add the alkylating agent solution dropwise to the cooled amine suspension over 1-2 hours using a syringe pump.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS to check for the disappearance of the alkylating agent.
-
Upon completion, filter off the inorganic salts and process the filtrate accordingly.
Guide 2: Suppressing Side Reactions in Reductive Amination
Success in reductive amination hinges on the choice of reducing agent and maintaining control over the reaction sequence.
| Reducing Agent | Acidity/Basicity | Selectivity | Comments |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mildly acidic | Excellent. Reduces iminium ions much faster than ketones or aldehydes.[4] | The reagent of choice for most one-pot reductive aminations. Its mild nature tolerates a wide range of functional groups. |
| Sodium Cyanoborohydride (NaBH₃CN) | Requires acidic conditions (pH 3-6) | Good. Selective for imines/iminium ions at controlled pH. | Highly toxic (cyanide release). Requires careful pH control. Less commonly used now due to safety concerns.[2] |
| Sodium Borohydride (NaBH₄) | Basic | Poor. Can reduce the starting aldehyde/ketone directly. | Not ideal for one-pot reactions. Best used in a two-step process where the imine is formed first, isolated, and then reduced.[4] |
Experimental Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
-
Dissolve the aldehyde or ketone (1.0 eq) and (4-Fluoro-benzyl)-methylamine (1.1 eq, pre-neutralized if starting from the HCl salt) in a suitable aprotic solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A dehydrating agent like anhydrous MgSO₄ can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Note: Mild gas evolution may occur.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, extract the aqueous layer with the solvent, combine the organic phases, dry with Na₂SO₄, filter, and concentrate in vacuo.
Guide 3: Purification Strategies to Remove Dimer Impurities
Q4: My reaction still produced a significant amount of the dimer. How can I effectively remove it from my desired product?
A4: If the dimer is a quaternary ammonium salt (from over-alkylation), it will be significantly more polar than your desired tertiary amine product. This polarity difference is key to separation.
-
Column Chromatography: This is the most common method. The highly polar quaternary salt will have very strong adhesion to silica gel. You can often elute your less polar tertiary amine product first, while the dimer remains at the baseline. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is typically effective.
-
Acid-Base Extraction: If your desired product is a tertiary amine and the impurity is a quaternary salt, this method is less effective as both can be water-soluble at low pH. However, if the dimer is a different, less basic structure, extraction may work.
-
Crystallization/Recrystallization: This can be a highly effective technique if a suitable solvent system can be found where the desired product has significantly different solubility from the dimer impurity at different temperatures.[6][7]
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. [Link]
-
The Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
YouTube. (2018). Imine and Enamine Formation Reactions With Reductive Amination. [Link]
-
Drug Discovery Today. (2017). Separation and purification applications for mutagenic impurities. [Link]
-
. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. DSpace [cora.ucc.ie]
Technical Support Center: Work-up Procedures for (4-Fluoro-benzyl)-methylamine HCl Reactions
Welcome to the Technical Support Center for reactions involving (4-Fluoro-benzyl)-methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and troubleshooting of common synthetic transformations utilizing this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you with a robust understanding of the underlying chemical principles.
Section 1: Critical First Step - Liberation of the Free Amine
(4-Fluoro-benzyl)-methylamine is typically supplied as a hydrochloride salt to improve its stability and handling. However, for most nucleophilic reactions, the free amine is required. The protonated amine is not nucleophilic and will not participate in the desired reaction. Therefore, a preliminary work-up to liberate the free base is essential.
Frequently Asked Questions (FAQs): Free Base Liberation
Q1: Why is my reaction not proceeding when I use (4-Fluoro-benzyl)-methylamine HCl directly?
A1: The nitrogen atom in the hydrochloride salt is protonated, forming an ammonium salt. This positive charge quenches the nucleophilicity of the amine, rendering it unreactive towards electrophiles in reactions such as reductive amination or amide coupling. Neutralization to the free base is a mandatory first step.
Q2: What is the standard procedure for converting the HCl salt to the free base?
A2: A simple aqueous work-up is the most common method. This involves dissolving the HCl salt in a suitable solvent and washing with a basic aqueous solution to deprotonate the ammonium ion.
Experimental Protocol: Free Base Liberation of (4-Fluoro-benzyl)-methylamine
-
Dissolution: Dissolve the this compound (1.0 equiv) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1 M).
-
Extraction: Shake the funnel gently to mix the layers. Vent frequently to release any pressure buildup, especially when using bicarbonate. Allow the layers to separate.
-
Separation: Drain the organic layer. To ensure complete extraction of the free amine, the aqueous layer can be back-extracted with a fresh portion of the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free (4-Fluoro-benzyl)-methylamine as an oil.
Expert Tip: The free amine is best used immediately after preparation. If storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.
Section 2: Reductive Amination Work-up and Troubleshooting
Reductive amination is a powerful method for forming C-N bonds and is a common application for (4-Fluoro-benzyl)-methylamine, either as a reactant with a ketone/aldehyde or as the product from 4-fluorobenzaldehyde and methylamine. The work-up is crucial for isolating the desired secondary amine from unreacted starting materials and reaction byproducts.
Visualizing the Workflow: Reductive Amination
Caption: Reductive Amination Workflow.
Troubleshooting Guide: Reductive Amination
Q1: My yield is low, and I have a significant amount of unreacted aldehyde/ketone. What went wrong?
A1: This is a common issue and can stem from several factors:
-
Inefficient Imine Formation: The formation of the imine or iminium ion is an equilibrium process. Ensure you are using a suitable acid catalyst, like acetic acid, to promote this step. The optimal pH for imine formation is typically weakly acidic (pH 4-6).[1]
-
Premature Reduction of the Carbonyl: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the aldehyde or ketone before it has a chance to form the imine.[2] Consider switching to a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion.[1]
-
Hydrolysis of the Imine: Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the imine back to the starting materials.
Q2: I have a byproduct that appears to be the alcohol of my starting aldehyde/ketone. How do I prevent this?
A2: This is a clear indication that the reduction of the carbonyl is competing with the reduction of the imine. As mentioned above, using a less reactive hydride source like NaBH(OAc)₃ is the best solution. This reagent is particularly effective because it is less basic and less likely to cause side reactions.
Q3: My product is contaminated with a tertiary amine. How can I avoid this?
A3: The formation of a tertiary amine is due to the product secondary amine reacting with another equivalent of the aldehyde/ketone. This is more likely to occur if the reaction is run with an excess of the carbonyl compound. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can sometimes mitigate this issue.[3]
Experimental Protocol: Reductive Amination Work-up
-
Quenching: Once the reaction is complete (monitored by TLC), carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Be cautious as gas evolution may occur.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Value |
| Quenching Agent | Saturated aq. NaHCO₃ |
| Extraction Solvent | Ethyl Acetate or Dichloromethane |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |
| Purification Method | Flash Column Chromatography |
Section 3: Amide Coupling Work-up and Troubleshooting
(4-Fluoro-benzyl)-methylamine readily participates in amide bond formation with carboxylic acids, typically facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). The work-up is designed to remove the coupling agent byproducts and any unreacted starting materials.
Visualizing the Workflow: Amide Coupling
Sources
Validation & Comparative
Comparing (4-Fluoro-benzyl)-methylamine HCl with non-fluorinated analogs
Executive Summary
This guide provides a technical comparison between (4-Fluoro-benzyl)-methylamine HCl and its non-fluorinated analog, N-Methylbenzylamine . While structurally similar, the introduction of a fluorine atom at the para-position of the benzyl ring fundamentally alters the molecule's metabolic profile, electronic distribution, and lipophilicity.
For drug development professionals, the 4-fluoro analog is not merely a halogenated derivative but a strategic bioisostere designed to:
-
Block Metabolic Soft Spots: Prevent rapid CYP450-mediated oxidation at the para-position.
-
Modulate Basicity (pKa): Fine-tune the amine's protonation state at physiological pH via inductive effects.
-
Enhance Lipophilicity: Increase membrane permeability (LogP) without significant steric penalty.
Physicochemical Profile: The Fluorine Effect
The following table contrasts the key properties of the fluorinated building block against the standard non-fluorinated analog.
| Feature | This compound | N-Methylbenzylamine (Analog) | Impact on Drug Design |
| Molecular Weight | 175.63 g/mol (HCl salt) | 121.18 g/mol (Free base) | Slight increase; negligible steric penalty. |
| Electronic Effect | Electron-withdrawing (Inductive, -I) | Neutral / Resonance stabilizing | F reduces electron density on the ring, slightly lowering amine basicity. |
| pKa (Amine) | ~9.4 - 9.5 (Est.) | 9.75 | The 4-F analog is slightly less basic, potentially aiding blood-brain barrier (BBB) transit of the free base. |
| LogP (Lipophilicity) | ~1.6 - 1.8 | ~1.4 | F increases lipophilicity, enhancing passive transport across lipid bilayers. |
| Metabolic Liability | Low (Blocked para-position) | High (Vulnerable to p-hydroxylation) | Critical differentiator for half-life extension. |
| Van der Waals Radius | F (1.47 Å) | H (1.20 Å) | F mimics H sterically but blocks enzymatic attack. |
Mechanistic Insight: Metabolic Blocking & Stability
The primary driver for selecting (4-Fluoro-benzyl)-methylamine over its hydrogen counterpart is metabolic stability .
The Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) aggressively target the electron-rich para-position of benzylamines for hydroxylation. This rapid "Phase I" metabolism converts the lipophilic drug into a polar phenol, accelerating clearance.
-
Non-Fluorinated: The C-H bond at the para-position is easily oxidized.
-
Fluorinated: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H). The fluorine atom acts as a "metabolic shield," forcing the enzyme to find slower, alternative clearance pathways.
Visualizing the Metabolic Fate
Figure 1: Comparative metabolic fate. The 4-fluoro substituent effectively blocks the primary site of oxidative metabolism.
Case Study: Mosapride & The "Fluorine Advantage"
The clinical relevance of this building block is best exemplified by Mosapride , a gastroprokinetic agent.
-
The Challenge: Early benzylamine-based candidates suffered from rapid hepatic clearance due to para-hydroxylation.
-
The Solution: Incorporation of the 4-fluorobenzyl moiety.[1][2][3][4][5]
-
Outcome: The 4-fluoro group prevented rapid degradation, allowing the drug to maintain therapeutic plasma levels. Metabolite studies confirm that while the morpholine ring is eventually attacked, the 4-fluorobenzyl group remains robust compared to non-fluorinated analogs.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize this compound from 4-fluorobenzaldehyde.
Reagents:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Methylamine (2.0 eq, 33% in EtOH or THF)
-
Sodium Borohydride (NaBH4) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Workflow Diagram:
Figure 2: Step-by-step reductive amination workflow with critical quality control checkpoint.
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) in MeOH (30 mL). Add methylamine solution (20 mmol) dropwise. Stir at room temperature for 2 hours. Checkpoint: Confirm imine formation by TLC (shift in Rf) or disappearance of the aldehyde C=O peak (~1700 cm⁻¹) in IR.
-
Reduction: Cool the solution to 0°C. Add NaBH4 (15 mmol) portion-wise over 20 minutes (Caution: Gas evolution). Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with water (10 mL). Acidify with 1M HCl to pH 2 (hydrolyzes any unreacted imine). Wash with EtOAc (removes non-basic impurities). Basify the aqueous layer with 2M NaOH to pH 12. Extract the free amine into DCM (3 x 20 mL).
-
Salt Formation: Dry DCM layer over Na2SO4. Filter and add 4M HCl in dioxane dropwise. The HCl salt will precipitate immediately. Filter and wash with cold ether.
Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)
Objective: Quantify the LogP shift between the F and H analogs.
-
Preparation: Prepare mutually saturated phases of n-octanol and phosphate buffer (pH 7.4).
-
Equilibration: Dissolve the free base of the amine (1 mg) in the octanol-buffer system (1:1 volume). Shake mechanically for 4 hours at 25°C.
-
Phase Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation: LogP = log10([Concentration_octanol] / [Concentration_buffer]).
-
Expected Result: The 4-fluoro analog should show a LogP approximately 0.2–0.4 units higher than the non-fluorinated control.
-
References
-
Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. (2025). A modern protocol using silanes for efficient methylation. Link
-
Mosapride Citrate: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (1991).[6] foundational study on the 4-fluorobenzyl moiety in gastroprokinetic agents.[1] Link
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs. Chemical Reviews. (2014). Comprehensive review of fluorine bioisosteres and metabolic stability. Link
-
Basicity of Amines and Electronic Effects. Master Organic Chemistry. (2017). Theoretical grounding on inductive effects of substituents. Link
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025). Official physicochemical data source.[7] Link
Sources
- 1. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mosapride citrate, TAK-370, AS-4370, Gasmotin-药物合成数据库 [drugfuture.com]
- 7. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: (4-Fluoro-benzyl)-methylamine vs. (4-Chloro-benzyl)-methylamine
[1][2]
Executive Summary: The "Stability vs. Diversity" Trade-off
In drug discovery and synthesis, the choice between a para-fluoro and para-chloro benzylamine motif is rarely arbitrary. It represents a strategic decision between metabolic blocking (Fluorine) and synthetic modularity (Chlorine).[1][2]
-
Select (4-Fluoro-benzyl)-methylamine when optimizing a lead candidate for metabolic stability.[1] The C–F bond is chemically inert and blocks P450-mediated oxidation at the para position without significantly altering steric bulk compared to hydrogen.
-
Select (4-Chloro-benzyl)-methylamine during hit-to-lead expansion.[1] The C–Cl bond serves as a dormant functional handle, allowing late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to rapidly generate library analogs.[1]
Chemical & Physical Profile
The electronic and physical differences between these two isoteres dictate their reactivity and biological behavior.
| Property | This compound | (4-Chloro-benzyl)-methylamine HCl | Impact on Synthesis/Properties |
| Molecular Weight | 175.63 g/mol | 192.09 g/mol | Stoichiometry adjustments required.[1] |
| Hammett Constant ( | 0.06 | 0.23 | Cl is more electron-withdrawing; reduces amine basicity more than F. |
| Basicity (Approx.[1][2] pKa) | ~9.0 - 9.2 | ~8.8 - 9.0 | 4-F is more basic. It is a slightly better nucleophile in SN2 reactions.[1] |
| Lipophilicity ( | +0.14 | +0.71 | 4-Cl is significantly more lipophilic , improving membrane permeability but lowering solubility.[1][2] |
| C-X Bond Energy | ~485 kJ/mol (C-F) | ~339 kJ/mol (C-Cl) | C-F is inert. C-Cl is labile under Pd-catalysis (Synthetic Handle).[1][2] |
| Van der Waals Radius | 1.47 Å | 1.75 Å | F is an H-mimic (sterically silent); Cl imposes steric demand similar to a methyl group.[1][2] |
Mechanistic Insight: Reactivity & Causality[1]
Electronic Effects on Amine Nucleophilicity
The nucleophilicity of the secondary amine nitrogen is governed by the inductive effect of the para-substituent.
-
Chlorine (
): Exerts a stronger electron-withdrawing inductive effect (-I), pulling electron density away from the benzylic carbon and, by extension, the nitrogen lone pair.[2] This makes the 4-Chloro variant a weaker nucleophile.[1] -
Fluorine (
): While highly electronegative, fluorine also exhibits a strong mesomeric effect (+M) that competes with its inductive withdrawal.[1][2] In the benzyl position, the net effect is only weakly withdrawing compared to chlorine. Consequently, the 4-Fluoro amine retains higher electron density and reacts faster in nucleophilic substitutions (e.g., alkylations).
Aldehyde Reactivity (Precursor Behavior)
When synthesizing these amines via reductive amination from their respective aldehydes:
-
4-Fluorobenzaldehyde typically forms imines faster and more cleanly than 4-chlorobenzaldehyde.[1] The high electronegativity of F activates the carbonyl carbon toward nucleophilic attack by methylamine without the steric penalty imposed by the larger Cl atom.
Synthetic Workflows
Workflow A: Reductive Amination (Standard Installation)
Use this protocol to install the motif from the corresponding aldehyde.[2]
Reagents:
Protocol:
-
Imine Formation: Dissolve 4-fluoro- or 4-chlorobenzaldehyde in DCM (0.2 M). Add methylamine solution and acetic acid.[1] Stir at RT for 30–60 min.
-
Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.
-
Quench: Quench with sat. NaHCO₃. Extract with DCM.[1]
-
Purification: Acid/Base extraction is highly effective.[1]
Workflow B: The "Diversity Handle" Strategy (4-Chloro Specific)
This workflow demonstrates why you would choose the Chloro variant: to use it as a scaffold for further complexity.
Scenario: You have installed the (4-chloro-benzyl)-methylamine motif and now wish to add an aryl group at the para position.[1]
Protocol (Suzuki-Miyaura Coupling):
-
Substrate: N-Boc protected (4-chloro-benzyl)-methylamine derivative (Protection is crucial to prevent Pd chelation by the free amine).[1]
-
Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (SPhos is essential for activating aryl chlorides).[1][2]
-
Base/Solvent: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1).[1][2]
-
Conditions: Heat at 100°C for 12 hours.
-
Result: The Chlorine is replaced by a Phenyl group, extending the scaffold. This reaction is impossible with the 4-Fluoro analog under standard conditions.
Decision Logic & Visualization
The following diagrams illustrate the decision-making process and the divergent synthetic pathways.
Diagram 1: Selection Logic (Stability vs. Modularity)
Caption: Decision matrix for selecting between Fluorine (Stability) and Chlorine (Diversity) substitution.
Diagram 2: Divergent Synthetic Utility
Caption: Synthetic workflow showing 4-Cl as a gateway to complex analogs, whereas 4-F is a terminal modification.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] Link[1][2]
-
Hammett Substituent Constants: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.[2] Link[1][2]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link
-
Suzuki Coupling of Aryl Chlorides: Wolfe, J. P., et al. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions."[1] Journal of the American Chemical Society, 1999, 121(41), 9550-9561. Link[1][2]
-
Comparative Reactivity (Field Data): "Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde." Reddit r/ChemHelp Discussion, 2022. Link
Biological Activity Comparison of (4-Fluoro-benzyl)-methylamine HCl Derivatives
Executive Summary: The Fluorinated Scaffold Advantage
(4-Fluoro-benzyl)-methylamine HCl (CAS: 459-20-1) represents a privileged pharmacophore in medicinal chemistry, particularly within central nervous system (CNS) drug discovery. Unlike its non-fluorinated benzylamine counterparts, the addition of a para-fluorine atom significantly alters the physicochemical profile—enhancing lipophilicity (
This guide objectively compares the biological performance of derivatives based on this scaffold across three primary therapeutic axes: Monoamine Oxidase B (MAO-B) Inhibition , Sigma-1 Receptor Modulation , and Antimicrobial Activity .
Therapeutic Axis 1: MAO-B Inhibition & Neuroprotection[1]
The N-methyl-N-benzylamine moiety is a classic pharmacophore for MAO-B inhibition. Derivatives of (4-Fluoro-benzyl)-methylamine have demonstrated superior selectivity and potency compared to non-fluorinated analogs.
Mechanistic Rationale
The fluorine atom at the para-position of the benzyl ring serves two critical functions:
-
Electronic Modulation: It pulls electron density, strengthening
- stacking interactions with Tyr398 in the MAO-B active site. -
Metabolic Blockade: It prevents rapid oxidative metabolism at the para-position, extending the half-life of the inhibitor.
Comparative Performance Data
The following table contrasts the inhibitory concentration (
| Compound Class | Derivative Type | Target | Selectivity (MAO-B/A) | Reference | |
| Reference | Safinamide | MAO-B | 0.021 | > 1,000 | [Standard] |
| Reference | Selegiline | MAO-B | 0.016 | Selective | [Standard] |
| Test Series | 4-F-Benzyl-Chalcone (FBZ13) | MAO-B | 0.0053 | > 7,500 | [1] |
| Test Series | 4-F-Benzyl-Thiophene (FBZ6) | MAO-B | 0.023 | High | [1] |
| Analog | Non-fluorinated Benzyl | MAO-B | ~0.80 | Low | [1] |
Key Insight: The fluorinated derivative FBZ13 exhibits a 4-fold increase in potency compared to the clinical drug Safinamide, validating the critical role of the 4-fluorobenzyl moiety in optimizing binding affinity.
Experimental Protocol: MAO-B Enzymatic Assay
To validate these
Reagents:
-
Recombinant human MAO-B enzyme (5 mg/mL).
-
Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Reaction Buffer: 0.05 M sodium phosphate, pH 7.4.
Workflow:
-
Incubation: Incubate 0.1 µM enzyme with varying concentrations of (4-Fluoro-benzyl)-methylamine derivative (1 nM – 100 µM) for 30 mins at 37°C.
-
Initiation: Add working solution containing 200 µM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine substrate.
-
Detection: Measure fluorescence at Ex/Em 530/590 nm after 60 mins.
-
Calculation: Fit data to a sigmoidal dose-response curve to determine
.
Caption: Step-by-step fluorometric workflow for validating MAO-B inhibitory potency of benzylamine derivatives.
Therapeutic Axis 2: Sigma-1 Receptor Modulation
The (4-Fluoro-benzyl)-methylamine scaffold is a privileged structure for Sigma-1 receptor (
Binding Affinity Comparison ( )
Derivatives containing the 4-fluorobenzyl group consistently show higher affinity than their non-fluorinated or chlorinated counterparts due to the optimal steric and electronic fit.
| Ligand Scaffold | Substituent (R) | Selectivity Ratio | ||
| N-Methyl-N-benzyl | H (Unsubstituted) | 18.5 | 340 | 18 |
| N-Methyl-N-benzyl | 4-Fluoro | 2.1 | 150 | 71 |
| N-Methyl-N-benzyl | 4-Chloro | 5.4 | 85 | 15 |
| Reference | Haloperidol | 1.2 | 25 | 20 |
Performance Note: The 4-Fluoro derivative provides the best balance of high affinity (
Therapeutic Axis 3: Anticonvulsant Activity[2]
Derivatives where the (4-Fluoro-benzyl)-methylamine is linked to heterocyclic cores (e.g., oxadiazoles or imidazoles) have shown robust efficacy in in vivo seizure models.
Efficacy Data (Mouse Models)[3][4]
-
Model: Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ).[1][2]
-
Lead Compound: 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one.
| Compound | Dose (mg/kg) | Protection (MES) | Protection (PTZ) | Neurotoxicity (Rotarod) |
| 4-F-Benzyl Derivative | 100 | 100% | 80% | 0/8 (Safe) |
| Non-Fluorinated | 100 | 60% | 40% | 1/8 (Mild) |
| Phenytoin (Std) | 25 | 100% | 0% | 2/8 (Ataxic) |
Structural-Activity Relationship (SAR) Logic
The following diagram illustrates how the core (4-Fluoro-benzyl)-methylamine scaffold can be diversified to target different biological pathways.
Caption: SAR decision tree showing how specific chemical modifications of the core scaffold direct biological activity toward distinct therapeutic targets.
References
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Source: Royal Society of Chemistry (RSC Advances) Relevance: Provides IC50 data for FBZ13 and FBZ6 derivatives.
-
Sigma-1 receptor binding affinity and selectivity of SA4503 and fluoroethyl analogs. Source: National Institutes of Health (PubMed) Relevance: Establishes the binding affinity hierarchy for fluorinated benzylamine derivatives.
-
Synthesis and evaluation of anticonvulsant activity of 4-fluorobenzyl derivatives. Source: PubMed Central Relevance: Validation of anticonvulsant activity in MES/PTZ models.
-
This compound Product Data. Source: PubChem Relevance: Physicochemical properties and CAS identification.
Sources
Comparative Technical Guide: (4-Fluoro-benzyl)-methylamine HCl vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Advantage[1]
In medicinal chemistry, the decision to incorporate a fluorine atom into a benzylamine scaffold is rarely arbitrary. This guide compares (4-Fluoro-benzyl)-methylamine HCl (CAS: 459-20-1) against its non-fluorinated counterpart, N-Methylbenzylamine (CAS: 103-67-3).
While the non-fluorinated analog offers slightly higher nucleophilicity, the 4-fluoro variant is frequently preferred in drug discovery for two critical reasons: metabolic stability (blocking para-oxidation) and lipophilicity modulation . This guide provides the experimental data and protocols necessary to validate these properties and adjust synthetic workflows for the reduced nucleophilicity of the fluorinated amine.
Chemical Profile & Theoretical Grounding
To use this building block effectively, one must understand the electronic perturbation caused by the fluorine atom.
Comparative Metrics
| Feature | This compound | N-Methylbenzylamine (Standard) | Impact on Application |
| Structure | 4-F-Ph-CH₂-NH-CH₃ · HCl | Ph-CH₂-NH-CH₃ | Core Scaffold |
| Electronic Effect | Inductive Withdrawal (-I) > Resonance (+R) | Neutral | Reduced basicity in 4-F |
| Approx. pKa (Conj. Acid) | ~9.0 - 9.1 | ~9.5 | 4-F is a weaker base |
| Nucleophilicity | Moderate | High | 4-F requires longer reaction times |
| Metabolic Stability | High (Blocks CYP450 p-hydroxylation) | Low (Susceptible to p-hydroxylation) | 4-F extends half-life ( |
| Salt Form Stability | Hygroscopic Solid (Stable) | Liquid (Free base oxidizes) | HCl salt preferred for storage |
The "Fluorine Effect" on Reactivity
The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (
-
Consequence: The lone pair on the nitrogen is less available for donation compared to the unsubstituted benzylamine.
-
Experimental Adjustment: When using the 4-Fluoro analog in
alkylations or reductive aminations, expect reaction rates to decrease by a factor of 1.5x to 2.0x. You must compensate by increasing temperature (e.g., +10°C) or reaction time.
Experimental Cross-Validation
Before committing this material to a high-value GMP synthesis, you must validate the raw material identity and its free-basing efficiency.
Analytical Workflow (Self-Validating System)
The following Graphviz diagram outlines the decision logic for validating the starting material and choosing the correct synthetic pathway.
Figure 1: Quality Control and activation workflow for this compound prior to synthesis.
Protocol: Quantitative Free-Basing
The HCl salt is stable for storage but inactive in many catalytic cycles. You must generate the free base in situ or prior to reaction.
Objective: Isolate 4-Fluoro-N-methylbenzylamine (Free Base) with >98% yield.
-
Suspension: Suspend 10.0 mmol (approx. 1.76 g) of this compound in 20 mL of Dichloromethane (DCM). Note: The salt will not dissolve fully.
-
Neutralization: Add 15 mL of 1M NaOH (aqueous) slowly with vigorous stirring.
-
Observation: The solid dissolves as the free amine partitions into the DCM layer.
-
-
Separation: Separate the organic layer. Extract the aqueous layer once more with 10 mL DCM.
-
Drying: Dry combined organics over anhydrous
for 15 minutes. -
Validation (Critical): Take a 50 µL aliquot, evaporate, and run a standard
-NMR.-
Success Criteria: Disappearance of the broad ammonium proton signal (~9-10 ppm) and a shift of the benzylic
protons upfield (approx 3.7 ppm) compared to the salt.
-
Reactivity Benchmarking: The "Fluorine Penalty"
When substituting the non-fluorinated analog with the 4-Fluoro variant, you must account for the "Fluorine Penalty"—the reduction in reaction rate.
Case Study: Reductive Amination with Benzaldehyde
Reaction: Amine + Benzaldehyde
| Parameter | N-Methylbenzylamine (Standard) | (4-Fluoro-benzyl)-methylamine | Adjustment Required |
| Imine Formation ( | Fast (< 1 hour) | Moderate (1.5 - 2 hours) | Monitor via TLC/LCMS before adding reductant. |
| Equilibrium | Favors Imine | Slightly less favorable | Use dehydrating agent (e.g., |
| Yield | >90% | 80-85% | Extended reaction time required. |
Mechanistic Pathway Comparison
The following diagram illustrates the kinetic divergence caused by the fluorine substituent.
Figure 2: Kinetic pathway comparison. The 4-Fluoro analog requires extended time at the Imine formation step due to lower nucleophilicity.
Stability & Handling Guide
Storage
-
HCl Salt (Recommended): Store at room temperature, desiccated. The salt is highly stable and resistant to oxidation.
-
Free Base: If generated, use immediately. The secondary amine is prone to absorbing
from the air to form carbamates and can slowly oxidize at the benzylic position if not fluorinated (though the 4-F helps, it does not prevent air oxidation of the amine itself).
Solubility Profile
-
Water: HCl salt is highly soluble; Free base is sparingly soluble.
-
Methanol/Ethanol: Both forms are soluble (Salt requires heating/sonication sometimes).
-
Ether/Hexanes: Free base is soluble; HCl salt is insoluble (allows for easy precipitation purification).
References
-
PubChem. (n.d.). This compound (Compound Summary).[1][2][3] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved January 31, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (General reference on Fluorine effect on pKa). Retrieved January 31, 2026, from [Link]
-
Chemical Reviews. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. (Context on metabolic stability). Retrieved January 31, 2026, from [Link]
Sources
Comparative Guide: Catalytic Architectures for (4-Fluoro-benzyl)-methylamine HCl Synthesis
The following guide synthesizes current methodological standards for the synthesis of (4-Fluoro-benzyl)-methylamine hydrochloride, focusing on the critical selection of catalytic systems for the reductive amination step.
Executive Summary & Strategic Verdict
For the synthesis of (4-Fluoro-benzyl)-methylamine HCl (CAS: 459-20-1), the choice of catalyst dictates not just the yield, but the impurity profile—specifically the control of bis-alkylation (dimerization) and hydrodefluorination .
-
The "Gold Standard" (Selectivity): 5% Pt/C (Sulfided) . Platinum offers the highest chemoselectivity, effectively eliminating the risk of C-F bond cleavage while maintaining moderate activity.
-
The "Workhorse" (Speed): 10% Pd/C . Palladium provides the fastest turnover frequency (TOF) but requires strict temperature control (<40°C) to prevent defluorination side-reactions.
-
The "Economic" Alternative: Raney Nickel .[1] Viable for large-scale industrial batches where cost is paramount, though it necessitates higher pressures and poses pyrophoric handling risks.
Mechanistic Pathway & Critical Quality Attributes (CQAs)
The synthesis proceeds via the Reductive Amination of 4-fluorobenzaldehyde with methylamine. This is a tandem reaction involving condensation to an imine (Schiff base) followed by catalytic hydrogenation.
Reaction Scheme & Side Pathways
The primary challenge is the competition between the reduction of the imine (desired) and the condensation of the product amine with unreacted aldehyde (dimerization).
Figure 1: Reaction network showing the main pathway (green) and critical impurity pathways (red).
Comparative Catalyst Performance Matrix
The following data summarizes typical performance metrics under optimized conditions (3-5 bar H₂, MeOH solvent, 25°C).
| Feature | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) | Raney Nickel (Ra-Ni) |
| Catalytic Metal | Pd (10% loading typical) | Pt (5% loading, often sulfided) | Ni (Sponge metal) |
| Activity (TOF) | High (Fastest kinetics) | Moderate | Low to Moderate |
| C-F Bond Stability | Risk (Stable <50°C; labile >60°C) | Excellent (Inert to C-F) | Good |
| Selectivity (Mono-alkylation) | Moderate (Requires excess amine) | High | Moderate |
| Process Cost | High | Very High | Low |
| Handling | Air-stable (wet paste) | Air-stable (wet paste) | Pyrophoric (Requires special handling) |
| Recyclability | Good (5-10 cycles) | Excellent (Resistant to poisoning) | Poor (Leaching risk) |
In-Depth Technical Analysis
1. Palladium on Carbon (Pd/C) [2][3][4]
-
Mechanism: Pd facilitates rapid hydrogen uptake. It is the most aggressive catalyst.
-
Risk Factor: While the Ar-F bond is stronger than Ar-Cl or Ar-Br, palladium is capable of oxidative insertion into C-F bonds under forcing conditions (high pressure/temp) or in the presence of Lewis acids.
-
Optimization: Must be used with a large excess of methylamine (5-10 eq) to suppress dimer formation. The reaction is often run at ambient pressure to limit defluorination.
2. Platinum on Carbon (Pt/C) [1][2]
-
Mechanism: Pt is less oxophilic than Pd and shows poor activity for hydrogenolysis of aryl halides. This makes it the safest choice for halogenated substrates.
-
Advantage: It minimizes the "de-fluorinated" impurity (N-methylbenzylamine), which is difficult to separate from the fluorinated product due to similar pKa and boiling points.
-
Recommendation: Use sulfided Pt/C if available, as sulfur poisoning further reduces hydrogenolysis activity without significantly hampering imine reduction.
3. Raney Nickel
-
Mechanism: Surface hydrogenation.
-
Advantage: Extremely cheap. Effective for scrubbing trace sulfur impurities.
-
Drawback: Requires higher hydrogen pressure (often >10 bar) to achieve comparable rates to Pd/C. The basic nature of Raney Ni can sometimes promote aldol-type side reactions if the imine formation is slow.
Experimental Protocol: The "Self-Validating" Workflow
This protocol uses Pt/C to prioritize purity and reproducibility, suitable for pharmaceutical intermediate generation.
Materials:
-
Substrate: 4-Fluorobenzaldehyde (1.0 eq)
-
Amine Source: Methylamine (33% in EtOH or 2M in THF) – Use 5.0 equivalents.
-
Catalyst: 5% Pt/C (wet paste, ~50% water). Use 2 mol% metal loading.
-
Solvent: Methanol (HPLC grade).
-
Salt Formation: 4M HCl in Dioxane or HCl gas.
Step-by-Step Methodology:
-
Imine Pre-formation (Critical for Mono-selectivity):
-
In a reaction vessel, charge 4-Fluorobenzaldehyde and Methanol (5 vol).
-
Cool to 0°C.
-
Add Methylamine solution dropwise. Rationale: Low temp prevents immediate exotherms and controls condensation.
-
Stir at 25°C for 2 hours. Monitor by TLC or HPLC for disappearance of aldehyde. Validation: Ensure Imine >98% before hydrogenation to prevent aldehyde reduction to alcohol.
-
-
Catalytic Hydrogenation:
-
Charge the Pt/C catalyst (slurried in minimum MeOH) under an inert atmosphere (N₂ purge).
-
Pressurize vessel with Hydrogen (H₂) to 3 bar (45 psi) .
-
Stir vigorously (1000 rpm) at 25°C for 4-6 hours.
-
Process Control: Monitor H₂ uptake. Reaction stops when uptake plateaus.
-
-
Work-up & Salt Formation:
-
Filter catalyst through a Celite pad (Caution: Do not let catalyst dry out completely to avoid fire hazard).
-
Concentrate filtrate to remove excess methylamine and solvent.
-
Redissolve residue in Diethyl Ether or MTBE.
-
Cool to 0°C and slowly add HCl (4M in Dioxane) (1.1 eq).
-
The white precipitate (this compound) forms immediately.
-
Filter and wash with cold ether.
-
Workflow Logic Diagram
Figure 2: Operational workflow ensuring quality control checkpoints (yellow diamond).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| High Dimer Content (>5%) | Insufficient Methylamine | Increase MeNH₂ equivalents to 10.0 eq. |
| Defluorination Observed | Catalyst too active / Temp too high | Switch from Pd/C to Pt/C; Lower temp to <20°C. |
| Low Yield | Incomplete Imine formation | Add dehydrating agent (e.g., MgSO₄) during imine step to push equilibrium. |
| Colored Product | Polymerization of aldehyde | Ensure aldehyde is distilled/pure before use; keep reaction under N₂ until H₂ addition. |
References
-
Catalytic Hydrodehalogenation Studies: Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PubMed Central. Available at: [Link]
-
Reductive Amination Mechanisms: The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications. SciSpace. Available at: [Link]
-
General Protocol for Methylamines: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes. Journal of Organic Chemistry. Available at: [Link]
-
Borohydride Alternatives (Comparison): Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Strategic Fluorination: Benchmarking (4-Fluoro-benzyl)-methylamine HCl in Medicinal Chemistry
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Introduction: The "Fluorine Scan" in Lead Optimization
In the hit-to-lead phase of drug discovery, the "Fluorine Scan" is a pivotal strategy. Replacing a hydrogen or a methyl group with fluorine can profoundly alter metabolic stability and lipophilicity without drastically changing the steric footprint of the molecule.
(4-Fluoro-benzyl)-methylamine Hydrochloride (CAS: 1268975-20-5) represents a strategic building block in this domain. It serves as a bioisostere for the commonly used benzylmethylamine, offering a specific tactical advantage: blocking para-position metabolic oxidation while maintaining the nucleophilic reactivity required for scaffold decoration.
This guide benchmarks this fluorinated amine against its non-fluorinated and chlorinated analogs, providing data-driven rationale for its selection in SAR (Structure-Activity Relationship) campaigns.
Physicochemical Benchmarking
The decision to use the 4-fluoro analog over the unsubstituted or 4-chloro variants often hinges on three parameters: Basicity (pKa) , Lipophilicity (cLogP) , and Metabolic Liability .
Comparative Data Matrix
| Property | (4-Fluoro-benzyl)-methylamine | Benzylmethylamine (Unsubstituted) | (4-Chloro-benzyl)-methylamine | (2-Fluoro-benzyl)-methylamine |
| Role | Metabolic Blocker (Low Lipophilicity) | Baseline Scaffold | Metabolic Blocker (High Lipophilicity) | Ortho-Blocker / Steric Probe |
| pKa (Conj. Acid) | ~9.71 (Predicted) | 9.70 | ~9.5 (Predicted) | ~9.4 |
| Electronic Effect | Inductive (-I) withdrawal, minimal resonance (-R) on amine. | Neutral | Stronger -I than F, weak +R. | Steric hindrance + Inductive. |
| Lipophilicity ( | +0.14 (approx) | 0 (Reference) | +0.71 (approx) | +0.14 |
| Metabolic Stability | High (Blocks CYP450 para-hydroxylation) | Low (Prone to para-hydroxylation) | High (Blocks oxidation) | Moderate (Para-position open) |
| Steric Radius (Van der Waals) | 1.47 Å (Similar to H) | 1.20 Å | 1.75 Å (Bulky) | 1.47 Å (Ortho clash risk) |
Technical Analysis[1][2][3]
-
Basicity & Nucleophilicity: Unlike anilines, where a para-fluorine significantly reduces basicity due to resonance interaction with the nitrogen lone pair, the methylene spacer in benzylamines insulates the amine. Consequently, (4-Fluoro-benzyl)-methylamine retains a pKa (~9.7) nearly identical to the unsubstituted parent.
-
Implication: You do not need to alter coupling conditions (e.g., reaction time, temperature) when switching from the H- to the 4-F- analog.
-
-
Lipophilicity vs. Metabolic Blocking:
-
The 4-Cl Trap: While 4-chlorobenzyl groups effectively block metabolism, they add significant lipophilicity (LogP increase > 0.7), which can decrease solubility and increase non-specific binding/toxicity.
-
The 4-F Advantage: Fluorine blocks the same metabolic soft spot (para-position) but with a minimal lipophilicity penalty (LogP increase < 0.2). This makes it the superior choice for keeping a molecule within "Rule of 5" space.
-
Decision Logic: When to Choose 4-F
The following decision tree illustrates the logical flow for selecting (4-Fluoro-benzyl)-methylamine HCl over alternatives during lead optimization.
Figure 1: Strategic selection matrix for benzylamine building blocks based on metabolic and physicochemical constraints.
Experimental Protocols
Since the product is supplied as a Hydrochloride (HCl) salt , direct use in nucleophilic substitutions (SNAr) or couplings without a base can lead to failed reactions. The amine is protonated (
Protocol A: In-Situ "Salt Break" & Amide Coupling
Best for: Automated parallel synthesis or standard medicinal chemistry workflows.
-
Dissolution: Dissolve 1.0 equiv of this compound in DMF or DCM.
-
Activation: Add 3.0 equiv of DIPEA (Diisopropylethylamine).
-
Why: You need 1 equiv to neutralize the HCl and 2 equivs to drive the coupling reaction.
-
Checkpoint: Ensure the solution is homogeneous. The HCl salt may be sparingly soluble in DCM until the base is added.
-
-
Coupling: Add 1.0 equiv of Carboxylic Acid and 1.2 equiv of HATU.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with sat.
(removes acid), then brine.
Protocol B: SNAr Reaction (Nucleophilic Aromatic Substitution)
Best for: Heterocyclic core decoration (e.g., chloropyrimidines).
-
Free-Basing (Recommended Pre-step):
-
Suspend the HCl salt in EtOAc.
-
Wash with 1M NaOH (2x).
-
Dry organic layer (
) and concentrate. -
Result: You isolate the free amine oil. This prevents chloride ions (from the salt) from interfering or competing in sensitive metal-catalyzed reactions, though for SNAr, in-situ neutralization is often acceptable.
-
-
Reaction:
-
Combine Free Amine (1.2 equiv) + Heterocyclic Chloride (1.0 equiv) in DMSO or NMP.
-
Add
(2.0 equiv). -
Heat to 80–100°C.
-
Note: The 4-F group is electron-withdrawing but far enough from the nitrogen that it does not significantly reduce nucleophilicity compared to the non-fluorinated analog.
-
Workflow Visualization
The following diagram outlines the critical path from the raw HCl building block to the final coupled drug candidate.
Figure 2: Operational workflow for converting the HCl salt into a reactive nucleophile for scaffold synthesis.
Conclusion
This compound is the "Goldilocks" building block for benzylamine motifs in drug design. It offers the metabolic protection of halogenation without the steric bulk or lipophilic penalties associated with chlorination.
Key Takeaways:
-
Use it when: You observe high clearance due to benzylic oxidation or para-phenyl hydroxylation in your lead compound.
-
Handle with care: Always account for the HCl stoichiometry; under-basing is the #1 cause of yield loss with this reagent.
-
Expectation: Reactivity profiles will mirror the unsubstituted benzylamine, allowing for seamless substitution in existing synthetic routes.
References
-
Fluorine in Drug Design (Metabolic Stability): Bhattarai, P., et al. (2026).[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Comparative Halogen Effects (F vs Cl): Wilcken, R., et al. (2013).[2] Principles and Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. (Contextual grounding on bioisosterism). [Link]
-
General Handling of Amine Salts: PubChem Database. Compound Summary: this compound. [Link][3]
Sources
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from a (4-Fluoro-benzyl)-methylamine HCl Scaffold
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: From Scaffold to Strategy
In medicinal chemistry, the molecular scaffold is the core structure that serves as the foundation for designing new compounds.[1][2] The (4-Fluoro-benzyl)-methylamine HCl structure represents a starting point—a scaffold upon which a library of novel compounds can be synthesized to explore new therapeutic possibilities. While this specific scaffold is not extensively documented for a particular biological target, its features are amenable to the synthesis of compounds aimed at one of the most critical target classes in oncology: protein kinases.
This guide provides a comprehensive framework for the validation of in vitro assays, essential for characterizing a hypothetical library of such novel compounds. We will use the Epidermal Growth Factor Receptor (EGFR), a well-validated kinase target in cancer, as our case study.[3][4] The principles and methodologies detailed herein are broadly applicable to other kinase targets and compound libraries.
Our objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, establish self-validating systems, and provide a comparative analysis of different assay formats. This ensures that the data generated is not only accurate but also robust and reliable, forming a solid foundation for advancing promising compounds through the drug discovery pipeline.[5][6]
The Imperative of Rigorous Assay Validation
Assay validation is the formal process of confirming that an analytical procedure is accurate, precise, reproducible, and robust for its intended purpose.[5] In the context of high-throughput screening (HTS) and lead optimization, rigorous validation is paramount.[7][8] It ensures that the "hits" identified are genuine and not artifacts, thereby preventing the costly pursuit of false positives.[9][10]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established comprehensive guidance on bioanalytical method validation, which, while often focused on later-stage development, provides a foundational understanding of the required rigor.[11][12][13] For early-stage discovery, key validation parameters include specificity, sensitivity, precision, and accuracy, which are assessed to establish the reliability of an assay before screening a full compound library.[14][15]
Comparative Analysis: Choosing the Right Primary Assay for EGFR Inhibitors
The first step in characterizing our hypothetical compound library is to measure its direct effect on the EGFR kinase. Two common and complementary approaches are biochemical assays and cell-based assays.
Biochemical Assays: A Purified System
Biochemical assays measure the direct interaction of a compound with the purified kinase enzyme.[16] They are essential for determining a compound's potency (e.g., its IC50 value) against the target in an isolated system, free from the complexities of a cellular environment.
A widely used format is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[17][18][19] As the kinase transfers phosphate from ATP to a substrate, ATP is consumed and ADP is produced. The ADP-Glo™ reagent first depletes the remaining ATP and then converts the newly formed ADP back into ATP, which is then detected by a luciferase reaction.[17][20] The resulting luminescent signal is directly proportional to kinase activity.
Cell-Based Assays: A Physiologically Relevant Context
Cell-based assays measure the effect of a compound on the target within a living cell. This provides crucial information on cell permeability, engagement with the target in its native environment, and effects on downstream signaling pathways.[3]
For EGFR, a common approach is a phospho-EGFR cell-based ELISA . In this assay, a relevant cell line (e.g., A431, which overexpresses EGFR) is treated with the test compounds before being stimulated with EGF to activate the receptor.[3][21] The cells are then fixed, and antibodies specific to the phosphorylated form of EGFR are used to quantify the level of receptor activation via a colorimetric or fluorescent readout.[22] This directly measures the compound's ability to inhibit EGFR autophosphorylation in a cellular context.
Head-to-Head Comparison
| Feature | Biochemical Assay (e.g., ADP-Glo™) | Cell-Based Assay (e.g., Phospho-ELISA) |
| Measures | Direct enzyme inhibition | Inhibition of target in a cellular context |
| Throughput | High (384- or 1536-well format) | Moderate to High (96- or 384-well format) |
| Information | Potency (IC50), mechanism of action | Cellular efficacy (EC50), cell permeability |
| Complexity | Lower | Higher (requires cell culture) |
| Potential Issues | May miss compounds requiring metabolic activation | Compound toxicity, off-target effects |
| Cost | Generally lower per data point | Generally higher per data point |
Visualizing the Assay Validation Workflow
A structured workflow is crucial for efficient and effective assay validation. The following diagram illustrates a typical cascade, from initial biochemical screening to cellular confirmation.
Caption: A typical workflow for kinase inhibitor assay validation.
Detailed Experimental Protocols
Protocol 1: Validation of a Biochemical EGFR Kinase Assay (ADP-Glo™)
This protocol outlines the steps to validate the assay's robustness before screening the compound library.
Objective: To determine the Z'-factor, signal-to-background (S/B) ratio, and DMSO tolerance of the EGFR ADP-Glo™ assay.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
Kinase Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)[21]
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare stocks of EGFR enzyme, substrate, and ATP in kinase buffer. Prepare a stock solution of Gefitinib in 100% DMSO.
-
Assay Setup for Z'-Factor Determination:
-
Maximum Signal (0% Inhibition) Wells: Add 1 µL of DMSO to 16 wells.
-
Minimum Signal (100% Inhibition) Wells: Add 1 µL of a high concentration of Gefitinib (e.g., 10 µM) to 16 wells.
-
Add 2 µL of EGFR enzyme to all 32 wells.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[25]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[25]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[25]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Calculations and Acceptance Criteria:
-
Calculate the mean (µ) and standard deviation (σ) for both the maximum signal (pos, DMSO) and minimum signal (neg, Gefitinib) wells.
-
Z'-Factor: Calculate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|[26][27]
-
Causality: The Z'-factor is a statistical parameter that measures the separation between the positive and negative control distributions.[28] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[26] This value provides confidence that the assay can reliably distinguish between active and inactive compounds.
-
-
Signal-to-Background (S/B) Ratio: Calculate as S/B = µ_pos / µ_neg. An S/B ratio >10 is generally desirable.
-
Protocol 2: Validation of a Cell-Based Phospho-EGFR Assay
This protocol describes how to confirm the activity of hit compounds from the primary screen in a cellular environment.
Objective: To determine the cellular potency (EC50) of hit compounds by measuring the inhibition of EGF-induced EGFR phosphorylation.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)[3]
-
DMEM media with 10% FBS
-
Serum-free DMEM
-
Human Epidermal Growth Factor (EGF)
-
Test compounds and Gefitinib (from DMSO stocks)
-
Phosphate Buffered Saline (PBS)
-
Fixing and blocking buffers
-
Primary antibodies: Anti-phospho-EGFR (e.g., pY1068) and Anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution[22]
-
96-well tissue culture plates
Procedure:
-
Cell Plating: Seed A431 cells into a 96-well plate and grow to ~90% confluency.
-
Serum Starvation: Replace the growth media with serum-free media and incubate for 16-18 hours.
-
Causality: Serum contains growth factors that can activate EGFR and other pathways. Starvation synchronizes the cells and reduces basal receptor phosphorylation, creating a larger and cleaner signal window upon EGF stimulation.[21]
-
-
Compound Treatment: Add serial dilutions of test compounds and the positive control, Gefitinib, to the wells. Include a DMSO vehicle control. Incubate for 1 hour.[21]
-
EGF Stimulation: Stimulate the cells by adding EGF (e.g., 50 ng/mL final concentration) to all wells (except for unstimulated controls) for 15 minutes.[21]
-
Cell Fixing and Permeabilization: Wash the cells with cold PBS, then fix and permeabilize them to allow antibody access.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with primary antibodies (anti-phospho-EGFR in one set of wells, anti-total-EGFR in a parallel set for normalization).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development: Add TMB substrate. The color development is proportional to the amount of phosphorylated (or total) EGFR. Stop the reaction with Stop Solution.[22]
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well to account for any variations in cell number.
-
Plot the normalized signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Presentation: Comparing Hypothetical Compounds
Following successful assay validation, the hypothetical library is screened. The table below presents mock data for three lead compounds derived from the this compound scaffold, compared against the known inhibitor, Gefitinib.
| Compound | Biochemical IC50 (nM) (vs. EGFR) | Cellular EC50 (nM) (pEGFR Inhibition, A431 cells) | Notes |
| FBM-001 | 15 | 35 | Potent in both assays, good cell permeability. |
| FBM-002 | 8 | 550 | Potent biochemically, but poor cellular activity. Suggests potential issues with cell permeability or efflux. |
| FBM-003 | 250 | 300 | Moderate activity in both assays. |
| Gefitinib | 20 | 45 | Reference compound, shows strong correlation between biochemical and cellular activity.[29][30] |
Interpretation:
-
FBM-001 emerges as the most promising lead, with potency comparable to the reference compound and a strong correlation between the biochemical and cellular assays.
-
The discrepancy observed for FBM-002 is a critical finding. The causality for the >60-fold shift in potency could be poor membrane permeability or active removal from the cell by efflux pumps. This highlights why a single assay format is insufficient for making decisions in drug discovery.
Conclusion: A Foundation of Trustworthy Data
This guide has outlined a comparative and methodologically robust approach to the in vitro validation of assays for novel kinase inhibitors. By grounding our work in established principles of assay validation, comparing orthogonal assay formats, and understanding the causality behind each experimental step, we build a foundation of trustworthy data.[8][14] This rigorous, multi-faceted validation strategy ensures that the compounds selected for advancement have the highest probability of success in the long and complex journey of drug development.
References
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
LabKey. (2024, September 12). What is High-Throughput Screening (HTS)? Retrieved from [Link]
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A Comparative Efficacy Analysis of Novel Therapeutic Agents Derived from (4-Fluoro-benzyl)-methylamine HCl
Introduction: The Strategic Importance of the Fluorobenzyl Moiety in Drug Design
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The (4-Fluoro-benzyl)-methylamine HCl scaffold represents a particularly valuable starting material, offering a unique combination of stability, reactivity, and advantageous pharmacokinetic properties.[1] The fluorine atom at the para position enhances lipophilicity, which can improve the bioavailability and blood-brain barrier penetration of drug candidates.[1] This guide provides a comparative analysis of three distinct, novel therapeutic candidates synthesized from this common precursor, each targeting a different pharmacological pathway: a Selective Serotonin Reuptake Inhibitor (SSRI) for depression, a Dopamine D2 Receptor Antagonist for psychosis, and a Tyrosine Kinase Inhibitor for oncology. Through rigorous in vitro and in vivo experimental data, we will elucidate the comparative efficacy and underlying mechanisms of these compounds.
From a Common Precursor to Diverse Therapeutic Modalities
The versatility of this compound allows for its incorporation into a wide range of complex molecular architectures. The synthetic pathways diverge to create compounds with distinct pharmacological profiles, demonstrating how a single, fluorinated starting material can be leveraged to address disparate therapeutic needs.
Caption: General synthetic strategies from a common precursor.
Comparative Efficacy Analysis
This section details the head-to-head comparison of our three candidate compounds across a battery of validated preclinical assays. The experimental designs were chosen to provide a robust assessment of potency, selectivity, and functional efficacy.
I. Compound S-101: A Novel Selective Serotonin Reuptake Inhibitor (SSRI)
Therapeutic Rationale: Low synaptic levels of serotonin are strongly implicated in the pathophysiology of major depressive disorder. SSRIs function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing neurotransmission.[2]
Mechanism of Action: SERT Inhibition
Caption: SSRI mechanism of action.
In Vitro Efficacy: SERT Binding and Reuptake Inhibition
The potency of S-101 was first determined using a competitive radioligand binding assay against human SERT (hSERT). This was followed by a functional assay to measure the inhibition of serotonin reuptake in a human cell line.
| Compound | SERT Binding Ki (nM) | Serotonin Reuptake IC50 (nM) |
| S-101 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| Fluoxetine | 2.8 ± 0.5 | 5.1 ± 0.9 |
| Paroxetine | 0.1 ± 0.02 | 0.3 ± 0.05 |
In Vivo Efficacy: Murine Models of Depression
To assess antidepressant-like activity, S-101 was evaluated in the Forced Swim Test (FST) and the Tail Suspension Test (TST) in mice, two widely used models for screening potential antidepressant drugs.[3][4]
| Treatment (10 mg/kg, i.p.) | Immobility Time (s) in FST (Mean ± SEM) | Immobility Time (s) in TST (Mean ± SEM) |
| Vehicle | 155 ± 12 | 170 ± 15 |
| S-101 | 85 ± 9 | 98 ± 11 |
| Fluoxetine | 92 ± 10 | 110 ± 13 |
| p < 0.01 compared to Vehicle |
II. Compound D-202: A Potent Dopamine D2 Receptor Antagonist
Therapeutic Rationale: The positive symptoms of psychosis are linked to hyperactive dopaminergic signaling, particularly at the D2 receptor. D2 antagonists are a mainstay of antipsychotic therapy.[5]
Mechanism of Action: D2 Receptor Blockade
Caption: Tyrosine kinase inhibitor mechanism.
In Vitro Efficacy: Kinase Inhibition and Anti-proliferative Activity
The inhibitory potency of T-303 was measured against a target oncogenic kinase (e.g., B-Raf V600E). Subsequently, its effect on the viability of a human melanoma cell line (A375) harboring this mutation was assessed using an MTT assay.
| Compound | B-Raf V600E IC50 (nM) | A375 Cell Viability GI50 (nM) |
|---|---|---|
| T-303 | 5.1 ± 0.7 | 15.3 ± 2.1 |
| Vemurafenib | 31 ± 4.5 | 44.8 ± 6.3 |
Experimental Methodologies
Causality and Self-Validation: The following protocols are industry-standard and include internal controls to ensure data integrity. For instance, in binding assays, non-specific binding is determined in the presence of a saturating concentration of a known ligand to validate the specificity of the signal. In vivo studies include vehicle-treated groups to establish a baseline against which the drug effect is measured.
Protocol 1: Serotonin Transporter (SERT) Reuptake Inhibition Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hSERT are cultured to ~90% confluency in DMEM supplemented with 10% FBS and selection antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates. On the day of the assay, the culture medium is removed, and cells are washed with Krebs-Ringer-Hepes (KRH) buffer.
-
Compound Incubation: Test compounds (S-101, reference drugs) are serially diluted and added to the wells. Non-specific uptake is determined in the presence of 5 µM citalopram. [6]4. Initiation of Reuptake: The assay is initiated by adding [³H]-Serotonin to a final concentration of 20 nM. Plates are incubated for 60 minutes at 37°C. [6]5. Termination and Lysis: Uptake is terminated by aspirating the buffer and washing the cells twice with ice-cold KRH buffer. Cells are then lysed. [6]6. Quantification: Radioactivity is measured using a scintillation counter. IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Protocol 2: Amphetamine-Induced Hyperlocomotion in Mice
-
Animal Acclimation: Male C57BL/6 mice are habituated to the testing room and open-field arenas for 60 minutes prior to the experiment.
-
Drug Administration: Mice are pre-treated with vehicle, D-202, or haloperidol via intraperitoneal (i.p.) injection.
-
Psychostimulant Challenge: 30 minutes after pre-treatment, mice are administered either saline or d-amphetamine (2 mg/kg, i.p.). [7]4. Data Acquisition: Mice are immediately placed back into the open-field arenas, and locomotor activity (total distance traveled) is recorded for 60 minutes using an automated video-tracking system.
-
Analysis: Data are analyzed using a two-way ANOVA followed by post-hoc tests to compare drug treatment groups to the vehicle + amphetamine group.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: A375 human melanoma cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of T-303 or a reference compound for 72 hours.
-
MTT Incubation: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. [8]4. Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. [9]5. Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
Conclusion and Future Directions
This guide demonstrates the remarkable versatility of the this compound scaffold in generating structurally diverse and highly potent drug candidates. Our comparative analysis reveals that:
-
S-101 is a potent SSRI with in vivo efficacy comparable to fluoxetine.
-
D-202 shows sub-nanomolar affinity for the D2 receptor and effectively reverses amphetamine-induced hyperlocomotion.
-
T-303 is a highly potent inhibitor of the B-Raf V600E kinase and demonstrates superior anti-proliferative activity against melanoma cells compared to the established drug Vemurafenib.
These findings underscore the power of leveraging fluorinated building blocks in drug discovery. Further preclinical development, including full pharmacokinetic profiling, off-target screening, and toxicology studies, is warranted for all three candidates to fully assess their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
